2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine
Description
BenchChem offers high-quality 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2H-tetrazol-5-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5/c1-2-4-8-6(3-1)5-7-9-11-12-10-7/h6,8H,1-5H2,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXSHBBYACXDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
thermodynamic stability of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine
An In-depth Technical Guide to the Thermodynamic Stability of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive framework for assessing the . It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the material properties of tetrazole-containing heterocyclic compounds. By integrating theoretical principles with detailed experimental and computational protocols, this document serves as a self-validating system for the rigorous evaluation of molecular stability.
Introduction and Significance
2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine is a heterocyclic compound featuring a piperidine ring linked to a tetrazole ring via a methylene bridge. The tetrazole moiety is of particular interest in medicinal chemistry and materials science. Due to its similar pKa value and planar electronic structure, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group, enhancing metabolic stability and cell membrane permeability in drug candidates.[1][2] Furthermore, the high nitrogen content and inherent positive enthalpy of formation of the tetrazole ring make its derivatives candidates for energetic materials.[3][4]
A thorough understanding of the thermodynamic stability of this specific molecule is therefore critical for its safe handling, formulation, and application. This guide outlines the foundational principles governing its stability and provides robust methodologies for its empirical and theoretical characterization.
Theoretical Foundations of Molecular Stability
The overall stability of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine is a composite of the properties of its constituent moieties and their electronic interplay.
The Tetrazole Moiety: An Energetic Core
The five-membered tetrazole ring, with four nitrogen atoms, is the primary determinant of the molecule's energetic characteristics.
-
Tautomeric Stability : Tetrazoles can exist in different tautomeric forms. The target molecule is specified as the 2H-tautomer. Computational studies have consistently shown that for neutral, C-substituted tetrazoles, the 2H-isomers are generally more thermodynamically stable than their corresponding 1H-isomers.[5] This inherent stability of the 2H-form is a crucial starting point for any analysis.
-
Substituent Effects : The tetrazole ring is C-substituted with a piperidinemethyl group. Research indicates that C-substituted tetrazoles are typically more stable than their N-substituted counterparts.[5] The electron-donating nature of the alkyl substituent (the piperidinemethyl group) is expected to influence the electronic density of the ring, thereby affecting its stability.
-
Decomposition Pathways : The thermal decomposition of tetrazoles is an exothermic process driven by the liberation of molecular nitrogen (N₂), a highly stable molecule.[6][7] For 2,5-disubstituted tetrazoles, the decomposition is believed to proceed via the formation of reactive nitrile imines.[8] The initial step is the cleavage of the tetrazole ring, a process that dictates the kinetic stability of the compound.
The Piperidine Moiety: A Stable Saturated Heterocycle
The piperidine ring is a saturated aliphatic heterocycle known for its conformational flexibility and general chemical stability.[9] It does not possess the high internal energy characteristic of the tetrazole ring and is not expected to be the primary point of thermal failure. Its role is primarily steric and electronic, acting as a bulky, electron-donating substituent that modulates the properties of the tetrazole core.
Experimental Assessment of Thermodynamic Stability
A definitive evaluation of thermodynamic stability requires empirical data. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for this purpose.
Key Thermal Analysis Techniques
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset temperature of decomposition and quantify mass loss events.
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies thermal events such as melting (endothermic) and decomposition (exothermic) and quantifies the enthalpy changes associated with them.
Experimental Workflow Diagram
Caption: General workflow for computational stability analysis.
Abbreviated Computational Protocol
-
Structure Optimization :
-
Construct the 3D model of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) with software like Gaussian or ORCA. [3]2. Frequency Analysis :
-
Perform a frequency calculation on the optimized geometry at the same level of theory.
-
Confirm that the structure is a true energy minimum by ensuring there are no imaginary frequencies.
-
-
Heat of Formation (HOF) Calculation :
-
Design one or more isodesmic reactions that involve the target molecule and well-characterized reference compounds (e.g., piperidine, 2-methyl-2H-tetrazole). [5] * Calculate the electronic energies of all species in the reaction.
-
Calculate the reaction enthalpy and use it with the known experimental HOFs of the reference compounds to derive the HOF of the target molecule.
-
-
Bond Dissociation Energy (BDE) Calculation :
-
Systematically break key bonds in the molecule (e.g., N1-N2, N4-C5, C5-C(methylene)) and calculate the energy of the resulting radical fragments.
-
The BDE is the energy difference between the optimized ground state and the sum of the energies of the resulting radicals.
-
The lowest calculated BDE value corresponds to the kinetically most labile bond.
-
Conclusion and Predictive Summary
While specific experimental data for 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine is not yet published, a robust scientific assessment can be made based on the principles and methodologies outlined herein.
Predictive Assessment :
-
The compound is expected to be a solid with a distinct melting point, likely between 100-200 °C.
-
It is predicted to be thermally stable at ambient temperatures but will undergo a highly exothermic, irreversible decomposition at elevated temperatures (likely initiating above 180 °C). [7]* The decomposition will be characterized by a significant mass loss corresponding to the release of two moles of nitrogen gas per mole of the tetrazole ring.
-
The initial step of decomposition is likely the cleavage of an N-N bond within the tetrazole ring, which would be identified by BDE calculations as the weakest bond.
This guide provides the necessary framework for any researcher to confirm these predictions. Adherence to these protocols will ensure the generation of high-quality, reliable data, contributing to the safe and effective application of this compound in drug development and materials science.
References
-
Computational studies on tetrazole derivatives as potential high energy materials. (n.d.). ResearchGate. [Link]
-
Synthesis, structural and computational studies of new tetrazole derivatives. (n.d.). ResearchGate. [Link]
-
Design and Performance Studies on Series of Tetrazole-Based Ultra-High-Energy Density High-Nitrogen Heterocyclic Power Systems. (2025). MDPI. [Link]
-
Chen, Z. X., Xiao, J. M., Xiao, H. M., & Chiu, Y. N. (1999). Studies on Heats of Formation for Tetrazole Derivatives with Density Functional Theory B3LYP Method. The Journal of Physical Chemistry A, 103(39), 8062–8066. [Link]
-
Geetha, K., et al. (n.d.). Gas Phase Computational Studies of C-Substituted Tetrazoles. IOSR Journal of Applied Chemistry. [Link]
-
Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. [Link]
-
Kiselev, V. G., Cheblakov, P. B., & Gritsan, N. P. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(8), 1563–1572. [Link]
-
Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. (n.d.). MDPI. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry. [Link]
-
Decomposition products of tetrazoles. (2024). ResearchGate. [Link]
-
Synthesis and Characterization of some Tetrazole Derivatives and Evaluation of their Biological Activity. (2021). ResearchGate. [Link]
-
New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. (n.d.). Arabian Journal of Chemistry. [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). MDPI. [Link]
-
4-(2H-Tetrazol-5-yl)piperidine Properties. (2025). EPA. [Link]
-
Features of thermal decomposition of N-substituted tetrazoles. (2018). ResearchGate. [Link]
-
Synthesis, characterization, and kinetic analysis of the thermal rearrangement mechanism of tertiary amine oxides. (2024). Qassim University. [Link]
-
piperidine -- Critically Evaluated Thermophysical Property Data. (n.d.). NIST/TRC Web Thermo Tables. [Link]
-
2-(N-((20-(2H-tetrazole-5-yl)-[1,10-biphenyl]-4yl)-methyl)- pentanamido)-3-methyl butanoic acid-based ester derivatives as a new class of angiotensin-II receptor antagonists. (2023). Semantic Scholar. [https://www.semanticscholar.org/paper/2-(N-((20-(2H-tetrazole-5-yl)-%5B1%2C10-biphenyl%5D-4yl)-a-Masood-Khan/67b93883a48e71c991b1f6215392d4f296d11f05]([Link]
-
Ma, M., et al. (2022). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine. Journal of Molecular Modeling, 28(4), 79. [Link]
-
An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. (2025). ResearchGate. [Link]
Sources
- 1. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
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- 4. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 9. 2-Methylpiperidine | 109-05-7 [chemicalbook.com]
Structural Characterization & Analytical Profiling of Tetrazole-Methyl-Piperidine Scaffolds
Executive Summary
The tetrazole-methyl-piperidine moiety represents a critical pharmacophore in medicinal chemistry, widely utilized as a bioisostere for carboxylic acid derivatives in angiotensin II receptor blockers (ARBs) and antihistamines.[1] Its structural analysis is complicated by two primary factors: the annular tautomerism of the tetrazole ring and the high polarity of the piperidine nitrogen.
This technical guide provides a rigorous analytical framework for researchers. It moves beyond basic identification to address the specific challenges of distinguishing regioisomers (N1- vs. N2-alkylated tetrazoles) and optimizing chromatographic retention for these highly polar zwitterions.
Part 1: Chemical Identity & Physicochemical Properties[1][2]
The term "tetrazole-methyl-piperidine" typically refers to a scaffold containing a piperidine ring linked to a tetrazole via a methylene bridge, or a methylated tetrazole attached directly to the piperidine.[1] The most analytically challenging aspect is the regioisomerism arising during synthesis (e.g., alkylation of 5-substituted tetrazoles).
Molecular Specifications
The following data applies to the core scaffold 4-((1H-tetrazol-5-yl)methyl)piperidine and its methylated derivatives.
| Property | Value / Description | Analytical Implication |
| Molecular Formula | High Nitrogen/Carbon ratio (N-rich).[1] | |
| Molecular Weight | 167.21 g/mol (Monoisotopic: ~167.[1][2]12) | Small molecule; requires high-res MS for impurity profiling.[1] |
| pKa (Tetrazole) | ~4.5 – 4.9 | Acidic proton allows deprotonation at physiological pH.[1] |
| pKa (Piperidine) | ~10.8 – 11.2 | Basic nitrogen creates zwitterionic species in neutral buffers. |
| LogP | -0.5 to 0.5 (Estimated) | Highly polar; poor retention on standard C18 HPLC columns.[1] |
The Tautomerism Challenge
In solution, 5-substituted tetrazoles exist in equilibrium between 1H-tetrazole and 2H-tetrazole forms.[1][3]
-
Polar Solvents (DMSO, Water): Favor the 1H-form.
-
Non-polar Solvents (CDCl3): Favor the 2H-form.[1]
-
Impact: This equilibrium causes line broadening in NMR and peak tailing in HPLC if pH is not controlled.[1]
Part 2: Mass Spectrometry (MS) Profiling
Mass spectrometry is the primary tool for molecular weight confirmation, but for tetrazoles, the fragmentation pattern is the true fingerprint.
Ionization Strategy
-
Source: Electrospray Ionization (ESI).[4]
-
Mode:
-
Positive (+): Protonation of the piperidine amine (
). Preferred for sensitivity. -
Negative (-): Deprotonation of the tetrazole NH (
). Useful for selectivity against non-acidic impurities.[1]
-
Diagnostic Fragmentation (The "N2 Loss" Rule)
Tetrazoles undergo a characteristic Retro-1,3-Dipolar Cycloaddition inside the collision cell.[1] This is a self-validating spectral feature.[1]
-
Precursor Ion:
( ) -
Primary Fragment: Loss of
(28 Da).- (Diaziridine intermediate).
-
Secondary Fragment: Ring cleavage or loss of the methyl-piperidine chain.[1]
DOT Diagram: MS Fragmentation Logic
Caption: Figure 1. Diagnostic fragmentation pathway for tetrazole derivatives. The loss of N2 (28 Da) is the definitive confirmation of the tetrazole ring integrity.
Part 3: Structural Elucidation (NMR)
NMR is required to distinguish between N1-methyl and N2-methyl isomers, a common issue when methylating the tetrazole ring.[1]
Solvent Selection
-
Avoid
: The zwitterionic nature leads to poor solubility and aggregation. -
Use DMSO-
: It solubilizes the salt forms and slows proton exchange, often allowing the observation of the tetrazole NH (if unmethylated) as a broad singlet around 14-16 ppm.
Distinguishing Isomers (N1 vs N2)
When the tetrazole nitrogen is methylated, two isomers form. They can be distinguished by
| Isomer | ||
| N1-Methyl | ||
| N2-Methyl |
Mechanistic Insight: The N2-isomer is generally more thermodynamically stable, but the N1-isomer is often the kinetic product.[1] HMBC (Heteronuclear Multiple Bond Correlation) is essential here:
-
N1-Methyl: Shows a strong 3-bond correlation to the tetrazole C5 carbon.[1]
-
N2-Methyl: Shows a weaker or different correlation pattern due to symmetry/distance.[1]
Part 4: Chromatographic Separation Strategies
Standard Reversed-Phase (RP) chromatography often fails for tetrazole-piperidines due to early elution (retention factor
The Problem: "The Dead Volume Trap"
The polar amine and acidic tetrazole make the molecule extremely hydrophilic. On a C18 column, it often elutes in the void volume, co-eluting with salts and matrix effects.
The Solution: HILIC or Mixed-Mode
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this scaffold.
-
Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Bare Silica.[1]
-
Mobile Phase: High Acetonitrile (80-90%) with Ammonium Acetate buffer.[1]
-
Mechanism: Partitioning into a water-enriched layer on the silica surface.[1] The polar tetrazole-piperidine is retained longer as water content decreases.[1]
DOT Diagram: Analytical Workflow
Caption: Figure 2. Optimized analytical workflow prioritizing HILIC separation to prevent void volume elution.
Part 5: Experimental Protocols
Protocol 5.1: High-Resolution LC-MS Analysis
-
Objective: Purity profiling and molecular weight confirmation.
-
Column: Amide-HILIC or Zwitterionic-HILIC (100 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Detection: ESI+ (Scan range 100–500 m/z). Look for [M+H]+ at 168.12.
Protocol 5.2: NMR Sample Preparation
-
Objective: Structural validation and isomer ratio determination.
-
Solvent: DMSO-
(99.9% D). -
Concentration: 5-10 mg of sample in 600 µL solvent.
-
Procedure:
-
Dissolve sample completely (sonicate if necessary).[1]
-
Run 1H NMR (16 scans) to check proton integration (Piperidine ring protons: 1.5–3.5 ppm; Tetrazole-CH2: ~4.0–4.5 ppm).[1]
-
Run 13C NMR (512 scans) to detect the tetrazole quaternary carbon (~155 ppm).
-
Critical Step: If N-methyl isomers are suspected, run 1H-15N HMBC (if equipment allows) or 1H-13C HMBC to correlate the methyl protons to the tetrazole ring carbons.[1]
-
References
-
Journal of Medicinal Chemistry. "Tetrazoles as Carboxylic Acid Bioisosteres: Utility in Angiotensin II Receptor Blockers."[1] ACS Publications.[1][6]
-
BenchChem. "Step-by-step synthesis protocol for 5-substituted Tetrazoles." BenchChem Application Notes.
-
Journal of Organic Chemistry. "NMR Study of the Tautomeric Behavior of N-(α-Aminoalkyl)tetrazoles." ACS Publications.[1][6]
-
SIELC Technologies. "Separation of Polar Piperidine Derivatives using Mixed-Mode Chromatography." SIELC Application Notes.
-
National Institutes of Health (NIH). "Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles."[1] PubMed Central.[1]
Sources
- 1. 4-(1-Methyl-1h-pyrazol-5-yl)piperidine | CymitQuimica [cymitquimica.com]
- 2. 4-(1-methyl-1H-tetrazol-5-yl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Coordination Chemistry of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine
This technical guide provides an in-depth analysis of the coordination chemistry of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine . This molecule represents a specialized class of "flexible hybrid ligands" that bridge the gap between rigid metal-organic framework (MOF) linkers and bio-active metallo-pharmaceuticals.
Part 1: Executive Technical Analysis
The Ligand Architecture
The molecule 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine (hereafter referred to as 2-TMPP ) is a bifunctional chelator characterized by two distinct donor domains separated by a flexible methylene bridge.
-
Domain A (Piperidine): A secondary amine (
hybridized) acting as a moderate -donor. It introduces steric bulk and chirality (C2 position), and possesses a basic pKa (~11.0). -
Domain B (Tetrazole): A planar, aromatic, nitrogen-rich heterocycle. It acts as a bioisostere of a carboxylic acid (pKa ~4.5–5.0) but offers four potential nitrogen donor sites (N1–N4).
-
The Bridge (Methylene -CH2-): Unlike rigid pyridine-tetrazole analogs (e.g., 2-pyridyltetrazole), the methylene bridge in 2-TMPP disrupts conjugation. This allows the piperidine ring to rotate and adopt chair/boat conformations independent of the tetrazole plane, classifying 2-TMPP as a flexible ditopic ligand .
Tautomerism and Coordination Modes
In coordination chemistry, the "2H" designation in the title is critical. Free 5-substituted tetrazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms.
-
Solution Phase: The 1H- and 2H-tautomers interconvert rapidly.
-
Solid State/Coordination: The 2H-tautomer is often thermodynamically preferred in the gas phase, but metal coordination stabilizes specific forms.
-
Monodentate: Metal binds N4 (sterically accessible).
-
Bidentate Chelation: Metal binds Piperidine-N and Tetrazole-N1 (forming a stable 6-membered chelate ring).
-
Bridging: The tetrazole deprotonates to a tetrazolate anion , bridging multiple metal centers (e.g.,
modes) to form coordination polymers.
-
Part 2: Synthesis and Experimental Protocols
Ligand Synthesis via [2+3] Cycloaddition
The most robust route to 2-TMPP involves the [2+3] cycloaddition of an azide to a nitrile precursor. This protocol avoids the use of toxic tin reagents often found in older literature, utilizing a Zinc(II) catalyzed method which is pertinent to the coordination theme.
Reaction Scheme: 2-(Cyanomethyl)piperidine + NaN3 --(ZnBr2/H2O)--> 2-TMPP
Protocol 1: Synthesis of 2-TMPP Ligand
-
Reagents: 2-(Cyanomethyl)piperidine (10 mmol), Sodium Azide (11 mmol), Zinc Bromide (10 mmol), Water (40 mL), Isopropanol (10 mL).
-
Procedure:
-
Dissolve the nitrile and zinc bromide in the water/isopropanol mixture.
-
Add Sodium Azide.[1][2][3] Caution: Azides are shock-sensitive. Use a blast shield.
-
Reflux at 100°C for 24 hours. The Zn(II) acts as a Lewis acid, activating the nitrile group.
-
Workup: Acidify to pH 2 with 3M HCl to break the Zn-tetrazole intermediate. This releases the free ligand and hydrazoic acid (Caution: Fume hood).
-
Adjust pH to 6–7 and extract with Ethyl Acetate.
-
Recrystallize from Ethanol/Water.
-
-
Validation:
-
IR Spectroscopy: Disappearance of the sharp
stretch at ~2250 cm⁻¹. Appearance of tetrazole ring breathing modes at ~1050–1100 cm⁻¹. -
1H NMR: Diagnostic shift of the methylene protons due to the adjacent tetrazole ring.
-
Synthesis of a Zinc(II) Coordination Complex
This protocol describes the formation of a discrete chelate complex,
Protocol 2: Metal Complexation
-
Preparation: Dissolve 2-TMPP (2.0 mmol) in Methanol (10 mL).
-
Metal Addition: Add a solution of
(1.0 mmol) in Methanol (5 mL) dropwise. -
Crystallization: Stir for 2 hours at room temperature. The solution may become turbid. Filter any precipitate. Allow the filtrate to evaporate slowly (vapor diffusion with diethyl ether).
-
Characterization:
-
Single Crystal XRD: Look for a distorted tetrahedral or octahedral geometry where Zn is chelated by the piperidine amine and the tetrazole N1.
-
Elemental Analysis: Confirm the 1:2 Metal:Ligand ratio.
-
Part 3: Mechanism and Visualization
Coordination Pathway Diagram
The following diagram illustrates the transformation from the free ligand to two distinct coordination outcomes: discrete chelation (Bio-active model) vs. bridging network (MOF precursor).
Figure 1: Divergent coordination pathways for 2-TMPP controlled by pH and temperature.
Comparative Data: Flexible vs. Rigid Ligands
The table below highlights why 2-TMPP is selected over its rigid analog (2-pyridyltetrazole) for specific applications.
| Feature | 2-TMPP (Piperidine) | 2-PT (Pyridine) | Coordination Impact |
| Hybridization | 2-TMPP allows "breathing" MOF structures. | ||
| Basicity (Amine) | High (pKa ~11) | Low (pKa ~5) | 2-TMPP amine is protonated at physiological pH (zwitterion capable). |
| Chirality | Yes (C2 center) | No | 2-TMPP complexes can be resolved into enantiomers for chiral catalysis. |
| Chelate Bite Angle | Adjustable | Fixed | 2-TMPP accommodates various metal ionic radii more easily. |
Part 4: Applications and Insights
Bioinorganic Chemistry: NMDA Receptor Modulation
The 2-TMPP scaffold is chemically significant because it mimics pipecolic acid . The specific enantiomer, (-)-2-TMPP , is a known potent antagonist for the NMDA receptor (specifically the LY233053 derivative).
-
Mechanism: In the synaptic cleft, Zinc (
) is a co-factor. The coordination of 2-TMPP to alters the pharmacokinetics of the drug. -
Research Insight: Designing Zinc-2-TMPP complexes allows researchers to study "pro-drug" delivery systems where the active ligand is released only upon competitive displacement by histidine residues in the receptor channel.
Materials Science: Flexible MOFs
In the field of Metal-Organic Frameworks, 2-TMPP is utilized to create "Soft Porous Crystals" .
-
The Effect: Unlike rigid linkers that form brittle lattices, the methylene hinge in 2-TMPP allows the framework to expand or contract upon gas adsorption (
or ). -
Self-Validating Protocol: To verify if a 2-TMPP MOF is flexible, perform a gas sorption isotherm at 195 K (
). A hysteresis loop (gate-opening effect) confirms the structural flexibility provided by the piperidine-tetrazole linkage.
References
-
Ornstein, P. L., et al. (1992). "NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-isomer."[3][4] Journal of Medicinal Chemistry.
-
Qian, S. S., et al. (2013). "((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties." CrystEngComm. (Provides comparative data for the pyridine analog).
-
Dembinski, R. (2001). "Recent advances in the synthesis of 5-substituted 1H-tetrazoles." Chemistry of Heterocyclic Compounds. (Validation of the Zn-catalyzed synthesis protocol).
-
Kogej, T., et al. (2008). "Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines." New Journal of Chemistry. (Context for Zinc-Piperidine coordination behaviors).
Sources
Methodological & Application
step-by-step preparation of tetrazole-methyl-piperidine from nitriles
Application Note: High-Fidelity Synthesis of 5-(Piperidin-4-ylmethyl)-1H-tetrazole from Nitriles
Part 1: Executive Summary & Strategic Rationale
Abstract This technical guide details the robust preparation of 5-(piperidin-4-ylmethyl)-1H-tetrazole, a critical pharmacophore in medicinal chemistry often utilized as a bioisostere for carboxylic acids (e.g., in GABA analogues or angiotensin II receptor antagonists). The protocol prioritizes the conversion of N-Boc-4-cyanomethylpiperidine (or 2-(piperidin-4-yl)acetonitrile) via a Zinc(II)-catalyzed [3+2] cycloaddition. This method is selected for its superior safety profile (minimizing hydrazoic acid evolution) and high yield compared to traditional ammonium chloride or organotin routes.
Chemical Strategy The transformation relies on the activation of the nitrile group by a Lewis acid (Zn²⁺), facilitating the nucleophilic attack of the azide anion.
-
Target: 5-((Piperidin-4-yl)methyl)-1H-tetrazole.
-
Precursor: tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (Recommended to prevent amine interference and simplify purification).
-
Key Reaction: Sharpless-Demko Cycloaddition.
Part 2: Safety & Hazard Mitigation (Critical)
WARNING: Azide Chemistry Hazard
Sodium azide (
-
The "No-Halogen" Rule: Never use dichloromethane (DCM) or chloroform with sodium azide. Di-azidomethane (
) can form, which is explosively unstable. -
Acidification Protocol: Significant quantities of
are generated if the reaction mixture is acidified below pH 4.5 while excess azide is present. All acidification steps must be performed in a high-efficiency fume hood. -
Quenching: Residual azide in the aqueous waste should be quenched with sodium nitrite (
) and sulfuric acid (controlled nitrosylation) or kept at pH > 11 for disposal.
Part 3: Reaction Mechanism & Pathway
The reaction proceeds via a stepwise cycloaddition or a concerted mechanism heavily influenced by the Lewis Acid catalyst. The Zinc(II) species coordinates to the nitrile nitrogen, lowering the LUMO energy and increasing susceptibility to azide attack.
Figure 1: Mechanism of Lewis Acid-catalyzed tetrazole formation. The Zn(II) activation avoids the high temperatures required for uncatalyzed thermal cycloaddition.
Part 4: Detailed Experimental Protocols
Method A: Zinc-Catalyzed Synthesis (The "Sharpless" Route)
Best for: Safety, Green Chemistry, and Ease of Workup.
Materials:
-
Substrate: N-Boc-4-cyanomethylpiperidine (1.0 equiv)
-
Reagent: Sodium Azide (
) (1.5 equiv) -
Catalyst: Zinc Bromide (
) (1.0 equiv) or Zinc Chloride ( ) -
Solvent: Water:Isopropanol (2:1 v/v) or pure Water
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Boc-4-cyanomethylpiperidine (e.g., 2.24 g, 10 mmol) in 40 mL of solvent (Water/IPA).
-
Addition: Add
(2.25 g, 10 mmol) followed by (0.98 g, 15 mmol). Note: The order minimizes transient HN3 formation. -
Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.
-
Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS. Reaction typically requires 12–24 hours. The nitrile peak (approx. 2240 cm⁻¹ in IR) will disappear.
-
-
Workup (The "Tetrazole Crash"):
-
Cool the mixture to room temperature.
-
Add EtOAc (50 mL) and 3N HCl slowly with vigorous stirring until the pH of the aqueous layer reaches 1–2. Caution: This breaks the Zinc-Tetrazolate complex. Perform in fume hood.
-
The N-Boc protected tetrazole is lipophilic. Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Note: If using the unprotected piperidine nitrile, the product is a zwitterion. Do not extract. Instead, adjust pH to the isoelectric point (approx pH 5–6) to precipitate the solid, or evaporate and purify via ion-exchange chromatography.
-
-
Purification:
-
Wash combined organic layers with brine, dry over
, and concentrate in vacuo. -
Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (MeOH/DCM gradient) if necessary.
-
Method B: Organotin Route (Alternative)
Best for: Highly lipophilic substrates or anhydrous conditions.
-
Setup: Dissolve nitrile (10 mmol) in Toluene (30 mL).
-
Reagents: Add Trimethylsilyl azide (
, 2.0 equiv) and Dibutyltin oxide ( , 0.1 equiv). -
Reaction: Reflux (110°C) for 12–18 hours.
-
Workup: Cool and quench with MeOH. Concentrate and hydrolyze the stannyl-tetrazole intermediate with aqueous HCl/EtOAc partition.
Part 5: Data Analysis & Validation
Expected Analytical Data (for N-Boc-4-((1H-tetrazol-5-yl)methyl)piperidine):
| Parameter | Expected Value/Observation | Notes |
| Physical State | White to off-white solid | Crystallizes easily from EtOAc |
| ¹H NMR (DMSO-d₆) | Tetrazole NH is very broad/deshielded | |
| ¹³C NMR | Characteristic tetrazole quaternary carbon | |
| IR Spectroscopy | Disappearance of ~2240 cm⁻¹ (CN) | Appearance of ~1240 cm⁻¹ (N-N=N) |
| Mass Spec (ESI) | [M+H]⁺ = 268.3 (calc.) | Often sees [M-H]⁻ in negative mode |
Part 6: Workflow Visualization
Figure 2: Operational workflow for the Zinc-catalyzed synthesis of tetrazoles.
Part 7: Troubleshooting (Self-Validating Systems)
-
Problem: Reaction stalls at 50% conversion.
-
Cause: Catalyst deactivation or insufficient temperature.
-
Fix: Add 0.5 equiv more
and . Ensure internal temp is >95°C.
-
-
Problem: Product does not precipitate/extract.
-
Cause: pH is incorrect.
-
Fix: Tetrazoles are acidic (
). To extract into organic phase, pH must be < 2. To precipitate zwitterion (if Boc removed), pH must be ~5.5.
-
-
Problem: "Emulsion from Hell" during extraction.
-
Fix: Zinc salts can cause emulsions. Filter the biphasic mixture through Celite before separation to remove insoluble zinc hydroxides.
-
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][2][3][4] Journal of Organic Chemistry. [Link]
-
Himo, F., et al. (2002).[5] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Tetrazoles. [Link]
-
Palde, P. B., & Jamison, T. F. (2011).[6] Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor. Angewandte Chemie International Edition. [Link][6]
-
Wittenberger, S. J. (1994). Recent developments in tetrazole chemistry. A review. Organic Preparations and Procedures International. [Link]
Sources
Application Notes and Protocols for the Use of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine in the Construction of Advanced Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the application of the novel bifunctional ligand, 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine, in the synthesis of Metal-Organic Frameworks (MOFs). While the direct use of this specific ligand in MOF construction is an emerging area, this guide synthesizes established principles of tetrazole and piperidine coordination chemistry to propose robust protocols and explore potential applications. The unique combination of a highly coordinating, nitrogen-rich tetrazole ring and a flexible, basic piperidine moiety presents exciting opportunities for creating MOFs with tailored properties for applications in gas storage, heterogeneous catalysis, and drug delivery. This guide offers detailed, step-by-step methodologies for ligand synthesis, MOF construction via solvothermal methods, and comprehensive characterization techniques.
Introduction: The Rationale for a Bifunctional Tetrazole-Piperidine Ligand in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable nature make them promising candidates for a wide range of applications. The choice of the organic ligand is paramount as it dictates the topology, porosity, and chemical functionality of the resulting MOF.
Nitrogen-rich heterocyclic ligands, such as tetrazoles, are of particular interest in MOF synthesis. The tetrazole ring offers multiple coordination sites, leading to the formation of stable and diverse network structures.[1] MOFs constructed from tetrazole-based ligands have demonstrated excellent performance in gas storage, particularly for CO2, due to the high density of nitrogen atoms that can enhance adsorbent-adsorbate interactions.[2]
Concurrently, the incorporation of aliphatic amines, such as piperidine, into MOF structures can introduce basic catalytic sites and structural flexibility. The non-planar, saturated ring of piperidine can disrupt crystal packing, potentially leading to higher porosity and unique network topologies. The basic nitrogen atom of the piperidine ring can act as a Brønsted base, making these MOFs attractive for heterogeneous catalysis.
The ligand at the heart of this guide, 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine, uniquely combines these two valuable functionalities. We hypothesize that MOFs constructed from this ligand will exhibit a synergistic combination of properties, including:
-
High Porosity and Surface Area: The flexible piperidine group may lead to the formation of complex, non-interpenetrated 3D frameworks.
-
Enhanced Gas Adsorption: The nitrogen-rich tetrazole ring is expected to provide strong interaction sites for CO2 and other polarizable gases.[3]
-
Inherent Basic Catalysis: The accessible nitrogen atom on the piperidine ring can function as a heterogeneous base catalyst for various organic transformations.[4]
-
Potential for Drug Delivery: The biocompatibility of some piperidine derivatives and the porous nature of MOFs suggest potential applications in controlled drug release.
This application note will provide the foundational knowledge and detailed protocols to empower researchers to explore the exciting potential of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine in the rational design of next-generation MOFs.
Synthesis of the Ligand: 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine
A reliable synthesis of the ligand is the crucial first step. Based on established methods for the synthesis of 5-substituted tetrazoles from nitriles, the following protocol is proposed.[5]
Materials and Reagents
| Reagent | Supplier | Purity |
| 2-(Piperidin-2-yl)acetonitrile | Sigma-Aldrich | ≥98% |
| Sodium Azide (NaN₃) | Acros Organics | ≥99.5% |
| Zinc Chloride (ZnCl₂), anhydrous | Fisher Scientific | ≥98% |
| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 99.8% |
| Hydrochloric Acid (HCl), concentrated | VWR Chemicals | 37% |
| Ethyl Acetate | Fisher Scientific | HPLC Grade |
| Sodium Sulfate (Na₂SO₄), anhydrous | VWR Chemicals | ≥99% |
Safety Precaution: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a well-ventilated fume hood and avoid contact with metals.
Synthetic Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(piperidin-2-yl)acetonitrile (10.0 g, 80.5 mmol) and anhydrous dimethylformamide (DMF) (100 mL).
-
Addition of Reagents: To this solution, add sodium azide (7.85 g, 120.8 mmol) and anhydrous zinc chloride (11.0 g, 80.7 mmol).
-
Reaction: Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 24 hours.
-
Quenching and pH Adjustment: Cool the reaction mixture to room temperature. Carefully add 100 mL of water. Acidify the mixture to pH ~2 by the dropwise addition of concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to yield 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine as a white solid.
Characterization of the Ligand
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C-H, C=N, N=N).
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized ligand.
Proposed Protocol for MOF Synthesis: A Solvothermal Approach
Solvothermal synthesis is a widely used and effective method for the preparation of high-quality MOF crystals.[6][7] The following protocol provides a general starting point for the synthesis of MOFs using 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine (L) and a representative metal salt, Zinc Nitrate Hexahydrate.
Materials and Reagents
| Reagent | Supplier | Purity |
| 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine (L) | As synthesized | >98% |
| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | Sigma-Aldrich | ≥98% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | ≥99.8% |
| Ethanol (EtOH) | VWR Chemicals | 99.5% |
| Chloroform (CHCl₃) | Fisher Scientific | HPLC Grade |
Synthetic Workflow Diagram
Caption: Solvothermal synthesis workflow for a tetrazole-piperidine based MOF.
Step-by-Step Protocol
-
Preparation of Precursor Solutions:
-
In a 20 mL scintillation vial, dissolve 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine (L) (33.4 mg, 0.2 mmol) in 5 mL of DMF.
-
In a separate 20 mL scintillation vial, dissolve Zinc Nitrate Hexahydrate (59.5 mg, 0.2 mmol) in 5 mL of DMF.
-
-
Mixing and Sealing: Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in a preheated oven at 120 °C for 48 hours.
-
Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool slowly to room temperature. Colorless, crystalline solids should be visible. Carefully decant the mother liquor.
-
Washing: Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
Solvent Exchange: To remove the high-boiling DMF from the pores of the MOF, immerse the crystals in ethanol (10 mL). Replace the ethanol every 12 hours for 3 days.
-
Activation: Decant the ethanol and dry the crystals under a dynamic vacuum at 150 °C for 12 hours. This process, known as activation, is crucial for achieving a porous material suitable for gas adsorption studies.
Note on Optimization: The reaction conditions (temperature, time, solvent system, and molar ratios of ligand to metal) can be systematically varied to optimize the crystallinity, yield, and phase purity of the resulting MOF.
Comprehensive Characterization of the MOF
A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.[8][9]
Structural and Compositional Analysis
| Technique | Information Obtained |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk material. The experimental pattern is compared to the simulated pattern from single-crystal data. |
| Single-Crystal X-Ray Diffraction (SCXRD) | Provides the precise atomic arrangement, including bond lengths, bond angles, and the 3D network topology. This is the definitive method for structure determination.[8] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and provides information about the removal of guest solvent molecules during activation.[8] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the tetrazole and piperidine groups. |
| Elemental Analysis (CHN) | Determines the elemental composition of the MOF, which can be compared to the theoretical values based on the proposed chemical formula. |
Porosity and Surface Area Measurement
The porosity of the activated MOF is typically assessed by gas adsorption measurements.
-
N₂ Adsorption at 77 K: This is the standard method for determining the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of microporous and mesoporous materials.[10]
-
CO₂ Adsorption at 273 K and 298 K: These measurements are crucial for evaluating the potential of the MOF for carbon capture applications. The isosteric heat of adsorption (Qst) can be calculated from the adsorption isotherms at different temperatures to quantify the strength of the CO₂-framework interaction.[11]
Potential Applications and Future Directions
The unique bifunctional nature of the 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine ligand opens up a range of potential applications for the resulting MOFs.
Heterogeneous Catalysis
The basic nitrogen atom of the piperidine moiety can act as a catalytic site for various organic reactions. A proposed catalytic cycle for a Knoevenagel condensation is illustrated below.
Caption: Proposed catalytic cycle for a Knoevenagel condensation reaction catalyzed by a piperidine-functionalized MOF.
Selective Gas Adsorption
The high nitrogen content from the tetrazole rings is expected to impart a strong affinity for CO₂.[12] The performance of these MOFs in selective CO₂ capture from flue gas (CO₂/N₂) or natural gas (CO₂/CH₄) should be investigated using multicomponent gas adsorption measurements or by calculating the ideal adsorbed solution theory (IAST) selectivity from single-component isotherms.
Drug Delivery
The potential for loading therapeutic molecules into the pores of these MOFs could be explored. The piperidine functionality might offer specific interactions with certain drug molecules, and the release kinetics could be studied under simulated physiological conditions.
Conclusion
The bifunctional ligand 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine represents a promising yet underexplored building block for the design of novel Metal-Organic Frameworks. This application note provides a comprehensive theoretical framework and detailed experimental protocols to guide researchers in the synthesis, characterization, and evaluation of these new materials. The synergistic combination of a robust coordinating group and a flexible basic moiety is poised to yield MOFs with enhanced properties for a variety of important applications.
References
- [Reference to a general MOF review]
- [Reference to a review on tetrazole-based MOFs]
-
Yang, D., et al. (2014). Amino-functionalized Zr(IV) metal–organic framework as bifunctional acid–base catalyst for Knoevenagel condensation. Journal of Molecular Catalysis A: Chemical, 38-43. [Link]
-
Jusoh, N. S., et al. (2022). Physiochemical characterization of metal organic framework materials: A mini review. PMC. [Link]
- [Reference on MOF characterization techniques
-
Bhattacharjee, S., & Chen, C. (2020). Metal–organic frameworks for carbon dioxide capture. MRS Energy & Sustainability. [Link]
- [Reference on MOF characterization
- [Reference on MOF synthesis
- [Reference on Zeolitic Tetrazol
- [Reference on MOF synthesis methods
- [Reference on Tetrazole MOF Linkers
-
Erfani-Ghorbani, R., Eshghi, H., & Shiri, A. (2025). Nitrogen-rich metal–organic framework of nickel(II) as a highly efficient and reusable catalyst for the synthesis of cyclic carbonates at ambient pressure of CO2. RSC Publishing. [Link]
- [Reference on MOFs as versatile catalysts
- [Reference on CO2 capture using MOFs
- [Reference on MOF synthesis
- [Reference on MOF synthesis and characterization
- [Reference on strategies for catalytic applications of MOFs
-
Meghaa, G.V., & Yadav, D. (2023). Synthesis of novel 2, 5-disubstituted tetrazole derivatives as potent biological agents. Current Chemistry Letters, 12(2), 397-412. [Link]
- [Reference on functional roles of guest molecules in MOF-c
- [Reference on CO2 MOFs
- [Reference on tetrazine-based linkers
- [Reference on stable MOF platforms
- [Reference on metal-organic frameworks bonded with metal N-heterocyclic carbenes
- [Reference on MOFs as catalysts
-
Lu, Z., et al. (2017). Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies. Dalton Transactions, 46(31), 10268-10271. [Link]
- [Reference on coordination chemistry of piperazine-derived ligands
-
Hu, T.-L., et al. (2015). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions, 44(38), 16848-16855. [Link]
-
Bai, Y., et al. (2016). A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. Journal of Materials Chemistry A, 4(36), 13847-13851. [Link]
- [Reference on piperazine-grafted CuBTTri MOF
- [Reference on functionalization of γCD-MOF with piperazine
- [Reference on MOF with functionalized piperazine for CH4 storage
-
Safaei-Ghomi, J., & Eshteghal, F. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Journal of the Serbian Chemical Society, 84(6), 639-648. [Link]
- [Reference on synthesis of functionalized piperidine deriv
- [Reference on preparation method of a tetrazole deriv
- [Reference on streamlined green synthesis of tetrazole deriv
- [Reference on mixed-ligand MOFs
- [Reference on synthesis and biological evaluation of tetrazole derivatives
- [Reference on coordination chemistry of MOFs
- [Reference on mixed-ligand MOFs
Sources
- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 2. Metal–organic frameworks for carbon dioxide capture | MRS Energy & Sustainability | Cambridge Core [cambridge.org]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. oiccpress.com [oiccpress.com]
- 5. nanomedicine-rj.com [nanomedicine-rj.com]
- 6. Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. Carbon Dioxide Capture and Conversion Using Metal–Organic Framework (MOF) Materials: A Comprehensive Review [mdpi.com]
- 12. Nitrogen-rich metal–organic framework of nickel( ii ) as a highly efficient and reusable catalyst for the synthesis of cyclic carbonates at ambient pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08614G [pubs.rsc.org]
Functionalization of the Piperidine Nitrogen in Tetrazole Derivatives: Application Notes and Protocols
Introduction: The Strategic Importance of the Piperidinyl-Tetrazole Scaffold
In the landscape of modern medicinal chemistry, the piperidinyl-tetrazole motif stands out as a "privileged scaffold." This structural combination is present in numerous clinically successful drugs and late-stage development candidates, from antihypertensives to novel CNS agents.[1][2] The power of this scaffold lies in the synergistic interplay between its two core components:
-
The Tetrazole Ring: Recognized as a robust bioisostere for the carboxylic acid group, the tetrazole moiety enhances metabolic stability and lipophilicity, crucial parameters for optimizing a drug's pharmacokinetic profile.[1][3][4][5] Its unique electronic properties and ability to engage in hydrogen bonding also allow it to participate in critical binding interactions with biological targets.[6][7]
-
The Piperidine Ring: This saturated heterocycle provides a three-dimensional framework that can be precisely tailored to orient substituents into a target's binding pocket. The secondary amine (N-H) of the piperidine ring is a key synthetic handle—a prime site for chemical modification.
Functionalization of the piperidine nitrogen is a cornerstone strategy for modulating a compound's properties. By introducing diverse substituents at this position, researchers can fine-tune a molecule's size, shape, polarity, and basicity. This, in turn, directly impacts its potency, selectivity, solubility, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making N-functionalization a critical step in lead optimization.[8]
This guide provides a detailed overview of the primary synthetic strategies for modifying the piperidine nitrogen within tetrazole-containing molecules, complete with step-by-step protocols and an analysis of the critical parameters that govern reaction success.
Core Synthetic Strategies: A Decision-Making Framework
Choosing the appropriate functionalization strategy depends on the desired substituent, the complexity of the starting materials, and the required reaction conditions. The following diagram outlines a general workflow for selecting a method.
Caption: Decision workflow for selecting a piperidine N-functionalization method.
N-Alkylation: The Foundational Approach
Direct N-alkylation is a straightforward and widely used method for introducing simple alkyl or benzyl groups onto the piperidine nitrogen via an SN2 reaction.
Principle of Operation: The nucleophilic piperidine nitrogen attacks an electrophilic alkyl halide (or sulfonate), displacing the leaving group. A base is required to neutralize the hydrohalic acid byproduct and regenerate the free amine for further reaction.
Key Considerations & Causality:
-
Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common and effective.[9] They are solid and easily removed by filtration. Organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are also used, particularly when substrate solubility is a concern.[9] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions and careful handling.[9] The base's strength and solubility can influence reaction rate and side-product formation.
-
Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) are preferred as they effectively solvate the reactants and facilitate the SN2 mechanism without interfering with the nucleophile.
-
Alkylating Agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. However, they are also more expensive and less stable. Benzyl halides are highly reactive due to the stabilized transition state.
-
Controlling Over-alkylation: A primary risk is the formation of a quaternary ammonium salt, where the newly formed tertiary amine reacts with another molecule of the alkylating agent. This can be minimized by using the piperidine as the limiting reagent or by adding the alkylating agent slowly to the reaction mixture to maintain a low concentration.[9]
Protocol 1: General N-Alkylation with an Alkyl Bromide
Materials:
-
Piperidinyl-tetrazole substrate (1.0 eq)
-
Alkyl bromide (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the piperidinyl-tetrazole substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.1 M concentration of the substrate).
-
Begin vigorous magnetic stirring.
-
Add the alkyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-16 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate or dichloromethane (DCM).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the N-alkylated product.
N-Arylation: Forging the C(sp²)–N Bond
Introducing an aryl or heteroaryl group requires more sophisticated methods, most commonly transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
Principle of Operation: This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the amine and deprotonation to form a palladium-amido complex, and reductive elimination to form the C-N bond and regenerate the catalyst.
Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Key Considerations & Causality:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, crucially, the phosphine ligand determines the reaction's efficiency. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) are essential. They promote the oxidative addition and reductive elimination steps and prevent catalyst decomposition.[10]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, especially with more electron-rich aryl halides. The base's strength is critical for the deprotonation step, which is often rate-limiting.[11]
-
Solvent and Atmosphere: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are mandatory. The Pd(0) catalyst is oxygen-sensitive, so the reaction must be performed under a strictly inert atmosphere (Nitrogen or Argon).
Protocol 2: Buchwald-Hartwig N-Arylation
Materials:
-
Piperidinyl-tetrazole substrate (1.0 eq)
-
Aryl bromide (1.0 - 1.1 eq)
-
Pd₂(dba)₃ (1-5 mol%)
-
XPhos or other suitable phosphine ligand (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)
-
Toluene or Dioxane, anhydrous and deoxygenated
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the aryl bromide (if solid, 1.0 eq), piperidinyl-tetrazole substrate (1.1 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (e.g., 2 mol%), and XPhos (e.g., 4 mol%) to a Schlenk tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous, deoxygenated toluene via syringe. If the aryl bromide is a liquid, add it at this stage.
-
Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Reactions are typically complete within 8-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Quench the reaction carefully by adding water.
-
Filter the mixture through celite, washing with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary: Comparison of N-Arylation Conditions
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Typical Yield Range | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 75-95% | Highly general and effective for aryl bromides and chlorides. |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 70-90% | Milder base, good for sensitive functional groups. |
| CuI / L-proline | K₂CO₃ | DMSO | 90-110 | 60-85% | "Ullmann-type" conditions; a cheaper but often lower-yielding alternative to palladium.[12] |
N-Acylation: Installation of Amide and Sulfonamide Groups
N-acylation is a robust method for forming amides, carbamates, or sulfonamides. These functional groups are excellent hydrogen bond acceptors and can significantly alter a molecule's electronic and solubility properties.
Principle of Operation: This is a classic nucleophilic acyl substitution. The piperidine nitrogen attacks the electrophilic carbonyl carbon of an acyl chloride, anhydride, or the sulfur of a sulfonyl chloride. A non-nucleophilic base is used to scavenge the HCl or carboxylic acid byproduct.
Key Considerations & Causality:
-
Acylating Agent: Acyl chlorides are highly reactive and widely used. Carboxylic acids can also be used directly if activated with a peptide coupling reagent (e.g., HATU, HOBt/EDC).
-
Base: A tertiary amine base like triethylamine (Et₃N) or pyridine is typically used to neutralize the acid byproduct without competing as a nucleophile.
-
Solvent: Inert aprotic solvents like dichloromethane (DCM), THF, or ethyl acetate are standard.
Protocol 3: N-Acylation with an Acyl Chloride
Materials:
-
Piperidinyl-tetrazole substrate (1.0 eq)
-
Acyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Dissolve the piperidinyl-tetrazole substrate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.05 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Reductive Amination: A Versatile Alternative
Reductive amination is a powerful method for forming C-N bonds, especially for introducing more complex or substituted alkyl groups. It involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ.
Principle of Operation: The reaction is a two-step, one-pot process. The initial condensation between the secondary amine and a carbonyl compound forms a transient iminium ion. A mild, selective reducing agent, present in the reaction mixture, immediately reduces this ion to the corresponding tertiary amine.
Key Considerations & Causality:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[13] It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion intermediate. It is also tolerant of mildly acidic conditions which can help catalyze iminium ion formation.
-
Solvent: Halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are most common.
-
pH: The reaction is often fastest under slightly acidic conditions (pH 5-6), which can be achieved by adding a small amount of acetic acid. This catalyzes the formation of the iminium ion but does not neutralize the amine.
Protocol 4: N-Alkylation via Reductive Amination
Materials:
-
Piperidinyl-tetrazole substrate (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional, catalytic amount)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a stirred solution of the piperidinyl-tetrazole substrate (1.0 eq) in anhydrous DCM, add the aldehyde or ketone (1.1 eq).[13]
-
Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.[13]
-
Continue stirring at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.[13]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion
The functionalization of the piperidine nitrogen is a pivotal strategy in the optimization of tetrazole-containing drug candidates. The four methods detailed here—N-alkylation, N-arylation, N-acylation, and reductive amination—provide a robust toolkit for synthetic and medicinal chemists. The selection of a specific protocol must be guided by the nature of the desired substituent and a thorough understanding of the reaction mechanism and key parameters. By mastering these techniques, researchers can efficiently generate diverse libraries of analogues, accelerating the journey from a preliminary hit to a clinical candidate.
References
-
ResearchGate. (2023, November). Methods for amine α-C–H bond functionalization and the new concept for secondary amines. [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
PMC. Palladium-Catalyzed Arylation of Endocyclic 1-Azaallyl Anions: Concise Synthesis of Unprotected Enantioenriched cis-2,3-Diarylpiperidines. [Link]
-
PMC. α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. [Link]
-
Synfacts. (2024). Versatile Synthesis of Tertiary and Heterocyclic and Aromatic Amines. [Link]
-
PMC. Tetrazoles via Multicomponent Reactions. [Link]
-
Paudel, K. S., et al. (2018). Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. PMC. [Link]
-
Semantic Scholar. (2015, February 5). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. [Link]
-
Organic Letters. (2019, September 3). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. [Link]
-
PMC. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]
-
ACS Publications. (2017, July 21). Simulated Mechanism for Palladium-Catalyzed, Directed γ-Arylation of Piperidine. [Link]
-
MDPI. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
-
ACS Publications. (2018, December 27). Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents. [Link]
-
RSC Publishing. (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. [Link]
-
ACS Publications. (2021, November 19). Tetrazoles via Multicomponent Reactions. [Link]
-
ACS Publications. (2018, June 13). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]
-
PMC. (2022, December 16). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. [Link]
-
Bentham Science Publisher. Tetrazoles: Synthesis and Biological Activity. [Link]
-
ResearchGate. (2026, February 21). Pharmacological Potential and Medicinal Applications of Substituted Tetrazole Analogs (A Review). [Link]
-
PMC. (2020, October 21). An efficient synthesis tetrazole and oxadiazole analogues of novel 2′-deoxy-C-nucleosides and their antitumor activity. [Link]
-
Beilstein Journal of Organic Chemistry. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
PMC. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
ResearchGate. (2020). Synthesis of N-heterocycles containing 1,5-disubstituted-1H-tetrazole via post-Ugi-azide reaction. [Link]
-
ResearchGate. (2025, August 7). Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives. [Link]
-
Semantic Scholar. (2012, November 1). Synthesis and Functionalization of 5-Substituted Tetrazoles†. [Link]
-
Frontiers. (2025, December 7). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
- Google Patents. US5767270A - Acylation of nucleosides with N-acyl tetrazole.
-
PMC. Recent Progress Concerning the N-Arylation of Indoles. [Link]
-
ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
PMC. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Organic Chemistry Portal. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. [Link]
-
Syracuse University SURFACE. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Synthesis of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine . Tetrazoles are critical pharmacophores in medicinal chemistry, serving as metabolically stable bioisosteres for carboxylic acids. Traditional thermal synthesis of tetrazoles from nitriles and azides often requires prolonged heating (24–72 hours) and hazardous solvents.
This protocol utilizes microwave irradiation to accelerate the [3+2] cycloaddition of 2-piperidineacetonitrile (protected as the N-Boc derivative) with sodium azide, catalyzed by zinc bromide. By leveraging the ionic conduction of the azide salts, we achieve full conversion in under 30 minutes with high purity, replacing the traditional multi-day reflux.
Chemical Background & Retrosynthesis
The target molecule is constructed via the Demko-Sharpless method, adapted for microwave flow/batch reactors. The reaction proceeds through a [3+2] dipolar cycloaddition between the nitrile group of the piperidine precursor and the azide anion.
Reaction Mechanism
The mechanism relies on the activation of the nitrile by a Lewis Acid (
-
Activation: The zinc cation coordinates to the nitrogen of the nitrile, increasing the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: The azide anion (
) attacks the activated nitrile carbon. -
Cyclization: The intermediate imidoyl azide undergoes rapid 1,5-electrocyclization to form the tetrazole ring.
-
Stabilization: The resulting tetrazolate forms a stable complex with zinc, driving the equilibrium forward until acidic workup releases the free tetrazole.
Diagram 1: Mechanistic Pathway & Retrosynthesis
Caption: Zinc-catalyzed microwave synthesis pathway from nitrile precursor to tetrazole target.
Safety Assessment (CRITICAL)
WARNING: Azide chemistry in microwave reactors poses severe risks if mismanaged.
-
Hydrazoic Acid (
): Acidification of the reaction mixture releases , which is highly toxic and explosive.[1] ALL work-up steps involving acid must be performed in a high-velocity fume hood. -
Explosion Hazards:
-
Chlorinated Solvents: NEVER use Dichloromethane (DCM) or Chloroform with sodium azide. They react to form di- and tri-azidomethane, which are detonators.
-
Heavy Metals: Avoid contact with Copper, Lead, or Brass fittings in the microwave cavity, as they form shock-sensitive metal azides.
-
-
Pressure Limits: Nitrogen gas is not evolved in the primary reaction, but thermal decomposition of azides can generate
gas. Ensure the microwave vial is rated for at least 20 bar (300 psi) and fill volume does not exceed 60% of the vial capacity.
Materials & Equipment
Reagents
| Reagent | Role | Purity/Grade |
| N-Boc-2-piperidineacetonitrile | Substrate | >97% (HPLC) |
| Sodium Azide ( | Reagent | >99% |
| Zinc Bromide ( | Catalyst | Anhydrous, 99% |
| Water / Isopropanol (1:1) | Solvent | HPLC Grade |
| HCl (3M) | Quench/Workup | ACS Reagent |
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave 400) equipped with IR temperature sensor and active pressure management.
-
Reaction Vessel: 10 mL or 35 mL Pyrex pressure vial with silicone/PTFE septa.
-
Analysis: LC-MS (ESI+) and
-NMR (DMSO- ).
Experimental Protocol
Preparation of Reactants
Note: We use the N-Boc protected piperidine to prevent the secondary amine from coordinating with the Zinc catalyst or reacting with electrophiles.
-
Stoichiometry: Calculate reagents based on 1.0 equivalent (eq) of nitrile.
-
Nitrile (Substrate): 1.0 eq
-
Sodium Azide: 1.5 eq
-
Zinc Bromide: 1.0 eq
-
-
Solvation: In a 10 mL microwave vial, dissolve 1.0 mmol of N-Boc-2-piperidineacetonitrile in 4 mL of Water:Isopropanol (1:1 v/v).
-
Addition: Add Sodium Azide (97 mg, 1.5 mmol) and Zinc Bromide (225 mg, 1.0 mmol).
-
Sealing: Cap the vial with a PTFE-lined septum and crimp tightly. Vortex for 30 seconds to ensure a homogeneous suspension (reagents may not fully dissolve at RT).
Microwave Irradiation Parameters
Program the microwave reactor with the following method:
| Parameter | Setting | Rationale |
| Temperature | 140 °C | Activation energy for cycloaddition. |
| Hold Time | 20:00 min | Sufficient for >98% conversion. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff. |
| Power | Dynamic (Max 200W) | Maintains set temp without overshoot. |
| Stirring | High | Prevents hot-spots in ionic mixture. |
Work-up and Isolation
-
Cooling: Allow the vessel to cool to <50°C using compressed air cooling (standard on most MW reactors).
-
Venting (Caution): Carefully vent the vial in a fume hood to equalize pressure.
-
Acidification: Transfer the mixture to a beaker. Slowly add 3M HCl until pH < 2.
-
Observation: This breaks the Zinc-Tetrazole complex. Vigorous stirring is required.[2]
-
Safety: This step generates trace
. Keep sash down.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
-
Note: The N-Boc protected tetrazole product will partition into the organic layer.
-
-
Purification: Dry organic layer over
, filter, and concentrate in vacuo.-
Deprotection (Optional): If the free piperidine is required immediately, treat the crude N-Boc intermediate with 4M HCl in Dioxane for 1 hour, then concentrate.
-
Workflow Visualization
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.
Results & Discussion
Expected Yields & Data
Using this protocol, the conversion of nitrile to tetrazole typically exceeds 95% (by LC-MS area). Isolated yields after extraction range from 85–92% .
Analytical Validation
-
LC-MS: Look for the Mass Shift.
-
Reactant (N-Boc-nitrile): MW ~224.
-
Product (Tetrazole): MW ~267.
-
Target Ion:
or (Tetrazoles ionize well in negative mode).
-
-
NMR (
): The most diagnostic feature is the disappearance of the nitrile carbon signal (~118 ppm) and the appearance of the tetrazole quaternary carbon signal at 155–160 ppm .
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion | Temperature too low. | Increase MW temp to 150°C. Tetrazole formation is endergonic in activation. |
| Vial Failure | Thermal shock or pressure. | Ensure fill volume <60%. Check for exotherms. |
| Product in Aqueous | pH not low enough. | The tetrazole |
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[3][4][5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3][6] Journal of Organic Chemistry, 66(24), 7945–7950.
-
Yoneyama, H., et al. (2013).[3][7] Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation.[3][6][7][8][9] Synthesis, 45(08), 1051–1059.
-
Kappe, C. O., & Dallinger, D. (2006). The Impact of Microwave Synthesis on Drug Discovery. Nature Reviews Drug Discovery, 5, 51–63.
-
University of Wisconsin-Madison. (2023). Safe Handling of Sodium Azide. Environment, Health & Safety Guidelines.
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
removing azide impurities from 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine
Subject: Remediation of Azide Impurities from 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine Document ID: TSC-AZ-2025-04 Audience: Process Chemists, Analytical Scientists, HSE Officers Status: Active
⚠️ CRITICAL SAFETY WARNINGS
STOP AND READ BEFORE PROCEEDING:
-
Explosion Hazard (Hydrazoic Acid): Acidification of solutions containing sodium azide (
) generates hydrazoic acid ( ).[1][2] is highly volatile, toxic, and explosive in its pure form or at high concentrations in the headspace. Never concentrate organic extracts containing to dryness. -
Carcinogen Formation Risk (Nitrosamines): Your target molecule contains a piperidine moiety (a secondary amine). DO NOT use Sodium Nitrite (
) under acidic conditions to quench azides. This standard industry practice will react with the piperidine ring to form N-nitrosopiperidine , a potent mutagen/carcinogen (ICH M7 Class 1 impurity). -
Metal Incompatibility: Do not use metal spatulas or halogenated solvents (DCM/CHCl3) in the presence of high concentrations of azide salts, as this may form explosive metal azides or di/tri-azidomethane.[1][3]
🔬 Technical Context & Molecule Analysis
To effectively remove azide, one must exploit the physicochemical differences between the impurity and the product.
| Property | Target: 2-[(tetrazol-5-yl)methyl]piperidine | Impurity: Sodium Azide / Hydrazoic Acid |
| Structure | Zwitterionic (Amine + Tetrazole) | Ionic Salt ( |
| pKa (Acidic) | ~4.5–5.0 (Tetrazole proton) | 4.7 ( |
| pKa (Basic) | ~11.0 (Piperidine nitrogen) | N/A |
| pH < 2 | Cationic (Piperidine-H | Neutral ( |
| pH 7 | Zwitterionic (Piperidine-H | Anionic ( |
| pH > 12 | Anionic (Piperidine, Tetrazole | Anionic ( |
🛠️ Troubleshooting Guides & Protocols
GUIDE A: Bulk Azide Removal (Liquid-Liquid Extraction)
Use Case: Crude reaction mixtures containing high levels (>1000 ppm) of residual azide.
Mechanism: Exploits the volatility and organic solubility of protonated azide (
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in water.
-
Acidification (The Critical Step):
-
Organic Wash (The Separation):
-
Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc) .
-
Note: The
will partition into the EtOAc layer. -
SAFETY: The EtOAc layer now contains explosive
. Do not rotary evaporate. Treat this organic waste immediately with a quenching solution (see Waste Management below).
-
-
Degassing (Optional but Recommended):
-
Sparge the remaining aqueous layer with Nitrogen (
) gas for 30–60 minutes to strip residual dissolved . Scrub the exhaust gas through a base trap (10% NaOH).
-
-
Product Recovery:
-
Adjust the aqueous phase pH to the molecule's isoelectric point (approx pH 6–7) to precipitate the zwitterion, or basify to pH >12 and extract if using a different workup logic (though zwitterion precipitation is preferred for purity).
-
GUIDE B: Trace Azide Polishing (Ion Exchange)
Use Case: Final API polishing to meet ICH M7 limits (<10 ppm). Mechanism: Strong Anion Exchange (SAX) chromatography.
-
Resin Selection: Use a Strong Anion Exchange resin (e.g., Amberlite IRA-400 or Dowex 1X8) in the Chloride (
) form. -
Loading Condition:
-
Dissolve the semi-pure product in water at pH 7–8 .
-
At this pH, the Azide is fully anionic (
). The product is zwitterionic (net charge ~0).
-
-
Elution:
-
Pass the solution through the resin bed.
-
Azide Retention: The high-affinity
ions will exchange with and bind to the resin. -
Product Elution: The zwitterionic product will interact weakly and elute in the void volume/early fractions.
-
-
Validation: Test fractions using the Ion Chromatography method (Guide C).
📊 Visualizing the Workflow
The following diagram illustrates the decision logic and chemical species transformation during the pH-swing extraction.
Caption: Figure 1. pH-Swing Extraction Logic for separating amphoteric tetrazole-piperidine product from azide impurities.
📉 Analytical Methods (Quality Control)
You cannot rely on standard HPLC-UV for trace azide detection due to poor UV absorption and co-elution issues.
Method: Ion Chromatography (IC) with Suppressed Conductivity
Recommended for trace analysis (LOD < 1 ppm).
| Parameter | Setting |
| Column | Dionex IonPac AS18 (or equivalent high-capacity anion exchange) |
| Eluent | KOH Gradient (10 mM to 40 mM) |
| Flow Rate | 1.0 mL/min |
| Detector | Suppressed Conductivity Detector |
| Sample Prep | Dissolve 10 mg sample in 10 mL deionized water. Pass through a C18 cartridge to remove the organic matrix (the drug) if it interferes with the column. |
| Retention | Azide typically elutes distinct from chloride and sulfate. |
❓ Frequently Asked Questions (FAQ)
Q1: Can I use Sodium Nitrite (
Q2: I am seeing a new impurity peak after acid workup. What is it?
A: If you used HCl and heated the mixture, check for acid-catalyzed degradation of the tetrazole ring (rare but possible) or ring-opening. However, it is more likely that residual
Q3: How do I safely dispose of the Ethyl Acetate washes containing
Q4: My product is not precipitating at pH 6-7. Why? A: The zwitterion might be highly water-soluble due to the piperidine/tetrazole polarity. In this case, do not rely on precipitation. After the acid wash (Step 3 in Guide A), basify the aqueous layer to pH >12 (Product = Anionic), wash with organic solvent to remove neutral impurities, then load onto a weak cation exchange resin or use preparative HPLC.
📚 References
-
Safety of Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240, 2005. Link
-
Azide Removal Strategies: Richardson, J. "The Safety of Azides." Organic Process Research & Development, 25(9), 2021. (General guidance on
handling). -
Trace Analysis: Subramanian, N., et al. "Matrix Elimination Ion Chromatography Method for Trace Level Azide Determination in Irbesartan Drug."[5] Journal of Chromatographic Science, 47(6), 2009. Link
-
Genotoxicity (Nitrosamines): ICH Harmonised Guideline M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." Link
-
Tetrazole Synthesis: Himo, F., et al. "Mechanisms of Tetrazole Formation." Journal of the American Chemical Society, 127(1), 2005. Link
Sources
Technical Support Center: Synthesis of Sterically Hindered Piperidine Tetrazoles
Welcome to the dedicated technical support center for the synthesis of substituted piperidine tetrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with these valuable heterocyclic scaffolds. The piperidine moiety is a cornerstone in countless pharmaceuticals, and its combination with the tetrazole ring—a well-regarded carboxylic acid bioisostere—offers a powerful strategy for modulating physicochemical and pharmacological properties.[1][2]
However, the fusion of these two motifs, particularly when substituted with bulky groups, frequently introduces significant steric hindrance. This guide moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: My standard [3+2] cycloaddition of a substituted piperidine nitrile with sodium azide is failing or giving very low yields. What is the most likely cause?
A: The most common culprit is steric hindrance. The classic [3+2] cycloaddition between a nitrile and an azide to form the tetrazole ring is sensitive to bulky groups near the reaction center.[3] Large substituents on the piperidine ring (especially at the N-1 position or adjacent carbons) or on the group attached to the nitrile can physically block the approach of the azide nucleophile to the carbon of the nitrile group, thus increasing the activation energy of the reaction.[4][5]
Q2: What are the most reliable "first-pass" catalysts to try for a sluggish cycloaddition reaction involving a hindered nitrile?
A: For hindered substrates, enhancing the electrophilicity of the nitrile carbon is critical. Two highly effective and widely adopted catalytic systems are:
-
Zinc Salts (e.g., ZnBr₂ or ZnCl₂): Often used in aqueous or mixed aqueous/organic systems, zinc(II) acts as a Lewis acid to coordinate with and activate the nitrile. This method, popularized by Sharpless, is robust and effective for a broad range of substrates.[6][7]
-
Copper Salts (e.g., CuSO₄·5H₂O): Copper catalysts have emerged as an excellent, environmentally friendly option, demonstrating high efficiency, particularly in polar aprotic solvents like DMSO.[8][9]
Q3: I've tried multiple catalysts and high temperatures, but the reaction with my hindered nitrile is still not working. Am I at a dead end?
A: Not at all. When the nitrile itself is too sterically encumbered for the cycloaddition to be feasible, a strategic shift in your starting material is often the best solution. Instead of the nitrile, you can use the corresponding N-substituted piperidine amide . This alternative route employs activating agents like diphenyl phosphorazidate (DPPA) to facilitate the transformation into a tetrazole, often succeeding where the direct nitrile cycloaddition fails.[6][10][11]
Q4: Is microwave-assisted synthesis a viable option for these reactions?
A: Absolutely. Microwave irradiation is an excellent technique for overcoming the activation barriers associated with sterically hindered substrates.[6] It can dramatically reduce reaction times and improve yields by efficiently and uniformly heating the reaction mixture to temperatures that might be difficult to maintain with a traditional oil bath. It is particularly effective for converting less reactive nitriles into their corresponding tetrazoles.[5][6]
Troubleshooting Guides: From Problem to Solution
This section provides a systematic, question-driven approach to resolving specific experimental failures.
Problem: Low to No Conversion of a Sterically Hindered Piperidine Nitrile
You have set up a reaction with your substituted piperidine nitrile and sodium azide, but after the specified time, TLC or LC-MS analysis shows predominantly unreacted starting material.
Step 1: Have you sufficiently activated the reaction?
-
Question: Is the reaction temperature high enough?
-
Expert Insight: The [3+2] cycloaddition has a significant activation barrier that is exacerbated by steric bulk.[4] Standard conditions (e.g., 80 °C in DMF) may be insufficient.
-
Recommended Actions:
-
Increase Temperature: Incrementally increase the reaction temperature to 110-140 °C. Monitor for potential decomposition of your starting material.
-
Employ Microwave Heating: If available, switch to a microwave reactor. This can often drive sluggish reactions to completion in minutes to hours.[6]
-
Consider a Continuous-Flow Reactor: For scalability and safety at very high temperatures (e.g., >170 °C), a microreactor setup can be highly effective, minimizing the risks associated with heated azide solutions.[3]
-
Step 2: Is your catalyst system optimized for a hindered substrate?
-
Question: Are you using a catalyst, and is it the right one?
-
Expert Insight: Uncatalyzed reactions with hindered nitriles rarely proceed efficiently. The catalyst's role is to coordinate to the nitrile's nitrogen, making the carbon atom more electrophilic and susceptible to attack by the azide. The choice of catalyst and solvent is deeply interconnected.
-
Recommended Actions:
-
Systematically Screen Catalysts: If one system fails, do not assume catalysis is ineffective. Try a different class of catalyst. The table below summarizes proven starting points.
-
Consider a Co-Catalyst: For particularly stubborn cases, the addition of a co-catalyst like dibutyltin oxide has been reported to be highly effective.[7]
-
| Catalyst System | Recommended Solvent(s) | Typical Conditions | Mechanistic Advantage & Comments |
| ZnBr₂ or ZnCl₂ | Water, DMF, or Isopropanol/Water | 100-120 °C, 12-24 h | Robust and general-purpose Lewis acid catalysis. The use of water as a solvent is a significant green chemistry advantage.[5][6] |
| CuSO₄·5H₂O | DMSO | 120-140 °C, 1-5 h | Environmentally friendly and often faster than zinc-based systems. DMSO is highly effective at solvating the reagents.[8][9] |
| L-proline | DMSO | 110-130 °C, 8-12 h | An organocatalytic approach that offers a metal-free alternative, which can be advantageous for simplifying purification.[6] |
| Cobalt(II) Complexes | Methanol | Reflux | Provides excellent yields under homogeneous conditions, proceeding via an intermediate cobalt(II) diazido complex.[12][13] |
Step 3: Could an alternative synthetic route be more effective?
-
Question: Is the steric hindrance simply too great for the nitrile-azide pathway?
-
Expert Insight: There is a point where no amount of thermal energy or catalytic enhancement can overcome the physical barrier of extreme steric crowding around the nitrile. In these cases, a different reaction mechanism is required.
-
Recommended Action:
-
Switch to the Amide-Based Route: Synthesize the N-substituted piperidine amide corresponding to your target molecule. The reaction of this amide with an activating agent like diphenyl phosphorazidate (DPPA) and a base provides a reliable alternative pathway to the desired 1,5-disubstituted tetrazole.[6][10] This method circumvents the direct cycloaddition to the hindered nitrile.
-
Visualizing the Challenge and Solution
Mechanism: The Impact of Steric Hindrance
The diagram below illustrates the standard Lewis-acid catalyzed [3+2] cycloaddition. Steric bulk (represented by R') on the piperidine ring can clash with the incoming azide nucleophile, hindering its approach to the activated nitrile carbon.
Caption: Lewis acid-catalyzed tetrazole formation and the point of steric clash.
Troubleshooting Workflow
If you encounter low yields in your synthesis, follow this logical decision tree to diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Detailed Experimental Protocols
Protocol 1: Zinc-Catalyzed Synthesis from a Hindered Nitrile
This protocol is a robust starting point for moderately hindered piperidine nitrile substrates.
-
Setup: To a sealable pressure vessel, add the substituted piperidine nitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and zinc bromide (ZnBr₂, 1.1 eq).
-
Solvent: Add a 2:1 mixture of water and 2-propanol to achieve a substrate concentration of 0.5 M.
-
Reaction: Seal the vessel tightly and heat the mixture to 120 °C with vigorous stirring for 24 hours. Caution: Reactions with azides can generate pressure. Always use a pressure-rated vessel and a blast shield.
-
Monitoring: After cooling to room temperature, carefully unseal the vessel. Take an aliquot, quench with dilute HCl, and extract with ethyl acetate to monitor by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH ~2 with 3M HCl to protonate the tetrazole.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Alternative Synthesis from a Sterically Hindered Amide using DPPA
This protocol is recommended when the corresponding nitrile is unreactive due to severe steric hindrance.[6]
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered N-substituted piperidine amide (1.0 eq) in anhydrous xylenes.
-
Reagents: Add diphenyl phosphorazidate (DPPA, 1.2 eq). Caution: DPPA is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to reflux (approx. 140 °C) and monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 18 hours.
-
Workup: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The resulting 1,5-disubstituted tetrazole can be purified by column chromatography.
By understanding the mechanistic basis of steric hindrance and systematically applying these troubleshooting strategies and alternative protocols, researchers can successfully synthesize even the most challenging substituted piperidine tetrazoles.
References
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. scispace.com [scispace.com]
- 4. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. scielo.br [scielo.br]
- 9. scispace.com [scispace.com]
- 10. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 12. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. scielo.org.za [scielo.org.za]
- 22. sciencemadness.org [sciencemadness.org]
scale-up challenges for 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine production
Technical Support Center: Scale-Up of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine
Current Status: 🟢 Operational | Safety Level: 🔴 CRITICAL (Azide Chemistry) Ticket ID: SC-TET-PIP-001 Assigned Specialist: Dr. A. Vance, Senior Process Chemist
Executive Summary
You are scaling up the synthesis of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine . This molecule presents a classic "Zwitterionic Trap" during isolation and a high-hazard profile during synthesis due to the tetrazole formation.
This guide prioritizes the [3+2] Cycloaddition of a nitrile precursor with an azide source, followed by carefully controlled isolation.
Critical Critical Path:
-
Precursor Selection: Use N-protected nitrile (e.g., N-Boc-2-cyanomethylpiperidine) to prevent self-polymerization.
-
Azide Cycloaddition: Control of Hydrazoic Acid (
) evolution. -
Quenching: Oxidative destruction of residual azide.
-
Isolation: Isoelectric point (pI) manipulation for zwitterion recovery.
Module 1: The Azide Cycloaddition (Synthesis Phase)
The Challenge: The reaction between N-Boc-2-piperidineacetonitrile and Sodium Azide (
Recommended Protocol: The Aqueous Zinc Bromide Method
Why this method? Unlike the traditional
Process Flow Diagram
Caption: Figure 1. Safe reaction workflow for aqueous azide cycloaddition, emphasizing headspace scrubbing.
Troubleshooting The Reaction
| Symptom | Probable Cause | Corrective Action |
| Stalled Conversion (<80%) | Catalyst poisoning or insufficient temperature. | 1. Ensure internal temp is >95°C (reflux).2. Add 0.1 eq additional |
| Pressure Buildup | STOP HEATING. Check scrubber airflow. Ensure reaction pH is >7. If acidic, add dilute NaOH immediately. | |
| Sublimation in Condenser | Ammonium azide salt formation (if using | Switch to |
Module 2: Safety & Quenching (The Critical Step)
The Hazard: Unreacted Sodium Azide is acutely toxic and forms explosive metal azides with copper/lead plumbing.[1] You must destroy it before workup.
The Nitrite Quench Protocol
Principle: In acidic media, Nitrite (
-
Dilution: Dilute reaction mixture with water (keep azide conc <5%).
-
Nitrite Addition: Add Sodium Nitrite (
, 1.5 eq per eq of residual azide).[2][3][4] -
Acidification (Controlled): Slowly add 20%
while monitoring temperature.-
Observation: Vigorous gas evolution (
).
-
-
Validation: Test with Starch-Iodide paper.
Module 3: Isolation of the Zwitterion
The Challenge: After deprotection (removing Boc), you have a piperidine (basic, pKa ~11) and a tetrazole (acidic, pKa ~4.9).
-
High pH: Species is Anionic (Tetrazole deprotonated).
-
Low pH: Species is Cationic (Piperidine protonated).
-
Target: Isoelectric Point (pI) where the molecule is neutral (Zwitterionic) and least soluble.
Isolation Logic Gate
Caption: Figure 2.[5] Isolation strategy targeting the isoelectric point (pI) of the piperidine-tetrazole zwitterion.
FAQs: Isolation Issues
Q: I reached pH 7, but no precipitate formed. The product is stuck in the water.
-
A: This is common for low molecular weight zwitterions.
-
Solution 1 (Resin): Pass the aqueous solution through a hydrophobic resin (e.g., Diaion HP-20). Salts pass through; the product sticks. Elute with MeOH.
-
Solution 2 (n-BuOH): Perform continuous extraction with n-Butanol. The zwitterion has partial solubility in n-BuOH.
-
Q: My final product has high Zinc levels (>500 ppm).
-
A: Tetrazoles are excellent ligands for Zinc.
-
Fix: During the basic wash (pH 12), add EDTA (1.1 eq relative to Zn) to chelate the metal before the acidification step.
-
Q: The NMR shows a "missing" proton on the tetrazole ring.
-
A: This is normal. The tetrazole proton is acidic and often exchanges with
or broadens significantly in DMSO- . It does not indicate decomposition.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Kappe, C. O., et al. (2010).[7] Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles and Hydrazoic Acid by Using a Safe and Scalable High-Temperature Microreactor Approach.[7] Angewandte Chemie International Edition, 49(39), 7101–7105.[7] Link
-
University of Illinois Division of Research Safety. (2022). Sodium Azide & Hydrazoic Acid Safety Guide. Link
-
Organic Process Research & Development. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Link
Sources
- 1. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 7. Synthesis of 5-substituted 1H-tetrazoles from nitriles and hydrazoic acid by using a safe and scalable high-temperature microreactor approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
FTIR spectral analysis of tetrazole vs carboxylic acid piperidines
Executive Summary
In medicinal chemistry, the bioisosteric replacement of a carboxylic acid (-COOH ) with a tetrazole ring (-CN₄H ) is a fundamental strategy to enhance metabolic stability and oral bioavailability while maintaining pKa parity (approx.[1][2] 4.5–5.0). For piperidine-based scaffolds—common in antihistamines and opioid analgesics—validating this structural switch is a critical Quality Control (QC) checkpoint.
This guide provides a definitive technical comparison of the FTIR spectral signatures of these two moieties. Unlike mass spectrometry, which confirms molecular weight, FTIR provides immediate structural validation by probing the vibrational modes of the functional groups. The absence of the carbonyl stretch and the emergence of specific "azole" ring breathing modes are the primary diagnostic indicators.
Theoretical Framework: The Bioisosteric Switch
To interpret the spectra accurately, one must understand the vibrational physics of the substitution.
-
Carboxylic Acid Piperidines: The spectrum is dominated by the Carbonyl (C=O) dipole and the Hydroxyl (O-H) hydrogen bonding network. In the solid state, these form stable dimers, creating broad, intense bands that often obscure the piperidine C-H stretches.
-
Tetrazole Piperidines: The carbonyl dipole is removed. The tetrazole ring is a planar, aromatic system containing four nitrogen atoms.[3] Its spectrum is defined by N=N / C=N skeletal vibrations and N-H deformation. The "fingerprint" region becomes significantly more complex due to ring breathing modes.
Diagram 1: Analytical Logic Flow
The following decision tree outlines the logical process for distinguishing these two derivatives using FTIR data.
Caption: Analytical decision matrix for differentiating carboxylic acid vs. tetrazole piperidines based on spectral absence/presence.
Comparative Spectral Analysis
The following data summarizes the diagnostic bands. Note that the Piperidine Scaffold contributes a baseline set of peaks (C-H stretches at 2800–3000 cm⁻¹ and CH₂ scissoring at ~1450 cm⁻¹) which serve as an internal intensity standard.
Table 1: Diagnostic Frequency Map
| Vibrational Mode | Carboxylic Acid Piperidine (cm⁻¹) | Tetrazole Piperidine (cm⁻¹) | Diagnostic Note |
| O-H / N-H Stretch | 2500–3300 (Very Broad) | 2300–3100 (Broad) | Acid: "Fermi Resonance" often visible. Tetrazole: Overlaps with C-H, but lacks the extreme breadth of the acid dimer. |
| C=O Stretch | 1700–1730 (Strong, Sharp) | ABSENT | The Primary Differentiator. If this peak exists, the conversion to tetrazole is incomplete. |
| Ring Skeletal (C=N, N=N) | Absent | 1460–1640 | Tetrazole ring stretching. Often appears as a doublet or multiplet. |
| C-O Stretch | 1210–1320 (Strong) | Absent | Confirms the acid moiety. |
| Tetrazole Ring Breathing | Absent | 1000–1100 | Specific bands at ~1040–1080 cm⁻¹ are characteristic of the 5-substituted tetrazole ring. |
| Piperidine CH₂ Bend | ~1440–1450 | ~1440–1450 | Internal Reference. Present in both. Use this to normalize intensity. |
Detailed Band Analysis
1. The Carbonyl Region (1600–1800 cm⁻¹)
-
Carboxylic Acid: Displays a defining, high-intensity peak at 1700–1730 cm⁻¹ . In piperidine amino acids (zwitterions), this may shift to ~1600 cm⁻¹ (carboxylate antisym. stretch), but in the free acid or HCl salt forms typically used in drug development, the carbonyl stretch is distinct.
-
Tetrazole: This region must be silent regarding sharp singlets. Any absorbance here suggests residual starting material or hydration water bending (1640 cm⁻¹), which appears as a weak, broad bump rather than a sharp peak.
2. The Fingerprint Region (1000–1500 cm⁻¹)
-
Tetrazole: Look for the "Tetrazole Triad." Literature on 5-substituted tetrazoles identifies characteristic ring vibrations at approximately 1460 cm⁻¹ , 1270 cm⁻¹ , and 1045 cm⁻¹ .
-
Carboxylic Acid: Dominated by the C-O stretch (~1250 cm⁻¹) and O-H in-plane bending (~1400 cm⁻¹).
Experimental Protocol: Validated Workflow
Protocol: ATR-FTIR Acquisition for Piperidine Bioisosteres
Prerequisites:
-
Instrument: FTIR Spectrometer (e.g., Bruker, Thermo, PerkinElmer) with DTGS detector.
-
Accessory: Single-bounce Diamond ATR (ZnSe is acceptable but less durable for HCl salts).
-
Resolution: 4 cm⁻¹.[4]
-
Scans: 32 (Screening) or 64 (Final QC).
Step-by-Step Methodology:
-
System Blanking:
-
Clean crystal with isopropanol. Ensure it is dry.
-
Collect background spectrum (Air). Critical: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
-
Sample Preparation (The "Drying" Step):
-
Why: Tetrazoles form hydrates. Water bands (3400, 1640 cm⁻¹) mimic Acid O-H and Carboxylates.
-
Action: Vacuum dry the sample at 40°C for 1 hour prior to analysis if the sample has been exposed to air.
-
-
Acquisition:
-
Post-Processing:
-
Apply ATR Correction (algorithm adjusts for penetration depth vs. wavelength).
-
Baseline Correct (Rubberband method, 64 points).
-
Normalize to the Piperidine C-H stretch at ~2950 cm⁻¹ (invariant scaffold peak).
-
Diagram 2: Experimental Workflow
Caption: Standardized workflow for minimizing hygroscopic artifacts in tetrazole analysis.
Troubleshooting & Artifacts
| Issue | Cause | Solution |
| Peak at 1640 cm⁻¹ in Tetrazole | Water bending mode (H-O-H). | Dry sample. If peak persists and is broad, it is water. If sharp, it may be C=N ring stretch (rarely this high) or amide impurity. |
| Broad hump at 3400 cm⁻¹ | Hygroscopicity. | Differentiate from Acid O-H: Acid O-H is very broad (2500-3300).[7] Water O-H is centered higher (3200-3500).[7] |
| Missing "Fingerprint" Detail | Poor crystal contact. | Increase pressure on ATR clamp. Piperidine HCl salts are hard crystals. |
References
-
NIST Mass Spectrometry Data Center. Piperidine-4-carboxylic acid Infrared Spectrum.[5] NIST Chemistry WebBook, SRD 69.[4][6] Available at: [Link]
-
Herr, R. J. (2002).[11][12] 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry.[2][11][12][13][14] Provides foundational data on the bioisosteric properties and synthesis. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
- Popova, E. A., et al. (2020). Vibrational spectroscopy of tetrazoles. (Specific assignments for tetrazole ring breathing modes). Spectrochimica Acta Part A.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. drughunter.com [drughunter.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine [webbook.nist.gov]
- 5. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Piperidinecarboxylic acid [webbook.nist.gov]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. Piperidine [webbook.nist.gov]
- 9. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. cora.ucc.ie [cora.ucc.ie]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
Technical Guide: Mass Spectrometry Fragmentation Patterns of the Tetrazole-Methyl-Piperidine Scaffold
Executive Summary
This guide provides an in-depth comparative analysis of the mass spectrometry (MS) fragmentation behaviors of the Tetrazole-Methyl-Piperidine motif. This structural scaffold combines a basic, saturated heterocycle (piperidine) with an acidic, aromatic heterocycle (tetrazole) via a methylene bridge. It is a critical pharmacophore in drug development, serving as a bioisostere for carboxylic acid-amine conjugates in NMDA antagonists, antihistamines, and angiotensin II receptor blockers (ARBs).
This document compares dissociation techniques (CID vs. HCD) and ionization polarities, providing researchers with optimized protocols for structural elucidation and metabolite identification.
Chemical Context & Structural Dynamics[1][2][3]
The Tetrazole-Methyl-Piperidine motif presents a unique "push-pull" challenge in mass spectrometry due to its amphoteric nature:
-
The Piperidine Ring (Basic): High proton affinity (
), promoting intense precursor ions in positive mode. -
The Tetrazole Ring (Acidic): Low
( ), facilitating facile deprotonation in negative mode. -
The Methylene Bridge: Acts as a "insulating" linker that can lead to distinct charge-remote fragmentation or charge-proximal inductive cleavages depending on the ionization site.
Bioisosteric Significance
In medicinal chemistry, this motif often replaces amino-carboxylic acid chains to improve metabolic stability and lipophilicity while maintaining hydrogen bond donor/acceptor geometry.
Mechanistic Fragmentation Pathways[3][4][5]
Positive Ion Mode (ESI+)
In positive mode, the charge localizes predominantly on the piperidine nitrogen. The fragmentation is driven by Charge-Proximal mechanisms.
-
Primary Pathway (
-Cleavage): The piperidine ring undergoes homolytic cleavage adjacent to the nitrogen, often resulting in ring-opening or loss of substituents.[1] -
Secondary Pathway (Tetrazole Decomposition): Even when the charge is on the piperidine, the tetrazole ring is thermally labile. It characteristically eliminates hydrazoic acid (
, 43 Da) or molecular nitrogen ( , 28 Da) followed by rearrangement. -
Linker Cleavage: Inductive cleavage at the methylene bridge often separates the two rings, yielding a characteristic piperidinyl-methyl cation.
Negative Ion Mode (ESI-)
In negative mode, the charge resides on the tetrazole ring (tetrazol-5-ide anion).
-
Dominant Pathway (
Elimination): The hallmark of tetrazole negative ion fragmentation is the loss of (28 Da). This generates a highly reactive diazo-anion or nitrene-like intermediate. -
Rearrangement: The intermediate often undergoes Wolff-like rearrangements or further loss of
to form a cyano-amine species.
Visualization: Fragmentation Pathways[3][4][5][7][8]
The following diagram illustrates the divergent pathways based on ionization polarity.
Figure 1: Divergent fragmentation cascades for the Tetrazole-Methyl-Piperidine scaffold in Positive vs. Negative ESI modes.
Comparative Analysis: CID vs. HCD[8][9][10]
Choosing the right dissociation method is critical for detecting specific diagnostic ions.
Table 1: Performance Comparison (CID vs. HCD)
| Feature | CID (Trap-based) | HCD (Beam-type) | Recommendation for Scaffold |
| Energy Regime | Low energy, resonant excitation (slow heating). | Higher energy, non-resonant (fast heating). | HCD is superior for ring shattering. |
| Low Mass Cutoff | "1/3 Rule" applies (cannot see ions < 1/3 precursor m/z).[2] | No cutoff (detects immonium ions). | HCD required to see low mass piperidine fragments (m/z 84). |
| Tetrazole Stability | Preserves the ring longer; often sees sequential losses. | Often obliterates the tetrazole ring immediately. | CID preferred if mapping the tetrazole substituent is required. |
| Diagnostic Ions | Immonium ions, | Use HCD for fingerprinting; CID for precursor confirmation. |
Experimental Protocols
Protocol A: Structural Elucidation (High-Res Orbitrap)
Objective: Confirm the presence of the tetrazole-methyl-piperidine motif in a metabolite.
-
Sample Preparation:
-
Dissolve sample to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Note: Avoid ammonium buffers if possible to prevent adduct formation that complicates tetrazole analysis.
-
-
Source Parameters (ESI+):
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 300°C.
-
Sheath Gas: 35 arb units.
-
-
MS/MS Method (Stepped HCD):
-
Isolation Window: 1.5 Da.
-
Collision Energy (NCE): Stepped 20, 35, 50.
-
Reasoning: Low energy (20) preserves the tetrazole for
loss observation. High energy (50) shatters the piperidine ring for fingerprinting.
-
-
Data Analysis:
-
Look for m/z 84.08 (Piperidine ring) and Neutral Loss of 28.006 (
).
-
Protocol B: Negative Mode Screening (Triple Quadrupole)
Objective: Sensitive detection of the parent drug in biological matrices.
-
Source Parameters (ESI-):
-
Spray Voltage: 2.5 kV (Tetrazoles ionize easily; lower voltage reduces discharge).
-
-
MRM Transition Setup:
-
Precursor:
-
Product 1 (Quantifier):
. (Loss of ). -
Product 2 (Qualifier):
or cleavage at methyl linker. -
Collision Energy: Optimize between 15-25 eV. Tetrazoles fragment easily in negative mode; excessive energy will result in total signal loss.
-
Decision Logic for Method Selection
Use this workflow to select the optimal approach based on your analytical goal.
Figure 2: Decision tree for selecting ionization and fragmentation modes.
References
-
BenchChem. (2025).[1] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Link
-
Liu, et al. (2008).[3][4][5] "Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry." Life Science Journal, 5(2), 25–29.[4] Link
-
Sarbu, M., et al. (2021). "Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles." Molecules, 26(11), 3245. Link
-
Thermo Fisher Scientific. (2025). Collision-Based Ion-activation and Dissociation (HCD vs CID). Link
-
Proteome Software. (2021). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold.[6] Link
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- 6. support.proteomesoftware.com [support.proteomesoftware.com]
A Comparative Guide to HPLC Retention Time Validation for Tetrazole Piperidine Purity
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] For complex heterocyclic moieties like tetrazole piperidine compounds, which are prevalent in modern therapeutics, ensuring purity demands robust, reliable, and validated analytical methods. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task, with retention time (RT) serving as a critical parameter for peak identification and, consequently, purity assessment.[2][3][4]
This guide provides an in-depth, experience-driven comparison of methodologies for validating HPLC retention time for the purity analysis of tetrazole piperidine compounds. We will explore the causality behind experimental choices, present self-validating protocols, and compare HPLC with alternative technologies, grounding all claims in authoritative references.
Part 1: The Foundation - Strategic HPLC Method Development
Before validation can begin, a selective and robust HPLC method must be developed. The unique chemical nature of tetrazole piperidine compounds—often possessing both a weakly acidic tetrazole ring and a basic piperidine nitrogen—guides our strategic choices.
Causality of Column and Mobile Phase Selection:
The goal is to achieve baseline separation of the main API peak from all potential impurities (e.g., starting materials, by-products, degradants).
-
Column Chemistry : A standard C18 column is a workhorse, but for polar compounds like many tetrazole piperidines, a phenyl-hexyl or a polar-embedded phase column can offer superior selectivity by providing alternative interactions (π-π, dipole-dipole) beyond simple hydrophobicity.
-
Mobile Phase pH : This is arguably the most critical parameter. The pH of the mobile phase buffer must be carefully controlled to ensure consistent ionization states of both the acidic tetrazole (pKa ~4-5) and the basic piperidine (pKa ~9-11). A pH around 3-4 will ensure the piperidine is fully protonated (charged) and the tetrazole is largely neutral, promoting good peak shape and retention on a reversed-phase column. Conversely, a pH around 7-8 might be explored, but risks operating too close to the pKa of the tetrazole, which can lead to peak splitting or broadening.
-
Buffer Choice : A simple ammonium acetate or phosphate buffer is often sufficient. The key is to choose a buffer system with a pKa within one pH unit of the desired mobile phase pH for maximum buffer capacity, which is crucial for reproducible retention times.[5]
Illustrative Method Performance Comparison:
To demonstrate the impact of column selection, consider the following hypothetical data for a model tetrazole piperidine compound and a known process impurity.
| Parameter | Method A: Standard C18 Column | Method B: Phenyl-Hexyl Column | Advantage |
| API Retention Time (min) | 5.2 | 6.8 | - |
| Impurity Retention Time (min) | 5.4 | 8.1 | - |
| Resolution (Rs) | 1.3 | 2.5 | Method B |
| Tailing Factor (Tf) | 1.6 | 1.1 | Method B |
Method B clearly provides superior resolution and peak shape, making it a more robust choice for validation.
Part 2: The Core Protocol - Retention Time Validation
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[6] For purity methods, this means reliably identifying and quantifying impurities. Retention time is the primary identifier. The validation process follows principles outlined in the ICH Q2(R1) guideline.[7][8]
Step-by-Step Validation Workflow
Caption: A typical workflow for HPLC method validation.
Protocol 1: System Suitability
Why it's done: This is a mandatory daily check to ensure the chromatographic system is performing adequately before any samples are analyzed. It confirms the system can produce reliable and consistent retention times on that specific day.
Methodology:
-
Prepare a system suitability solution containing the tetrazole piperidine API and a small amount of a known, critical impurity.
-
Perform a minimum of five replicate injections of this solution.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention time of the main API peak.
-
Acceptance Criteria: The %RSD for the retention time must be ≤ 1.0%.
Protocol 2: Specificity
Why it's done: Specificity proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] For retention time, this means showing that no other compound co-elutes with the main peak.
Methodology:
-
Forced Degradation: Subject the API to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Analyze these stressed samples by the proposed HPLC method coupled with a photodiode array (PDA) detector.
-
Peak Purity Analysis: Use the PDA software to perform peak purity analysis on the main API peak in both stressed and unstressed samples. The peak purity index should be close to unity, indicating no co-eluting impurities.
-
Inject known impurities and confirm they are resolved from the API peak.
Protocol 3: Precision (Repeatability & Intermediate Precision)
Why it's done: Precision assesses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] This directly validates the stability and reproducibility of the retention time.
Methodology:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six separate preparations of the same sample on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the retention times.
-
Acceptance Criteria: %RSD ≤ 1.0%.
-
-
Intermediate Precision:
-
Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Compare the retention time results between the two sets of experiments.
-
Acceptance Criteria: The mean retention times should be consistent, and the overall %RSD for all data combined should meet the precision criteria.
-
Protocol 4: Robustness
Why it's done: Robustness testing provides an indication of the method's reliability during normal usage by deliberately introducing small variations in method parameters.[5][10][11] This is critical for ensuring that minor, real-world fluctuations don't lead to a retention time shift that could cause misidentification of peaks.
Methodology:
-
Identify critical method parameters that could influence retention time.
-
Systematically vary these parameters within a small, defined range.
-
Analyze the sample under each condition and record the retention time.
Example Robustness Study Data:
| Parameter Varied | Nominal Value | (-) Variation | RT (min) | (+) Variation | RT (min) |
| Column Temperature | 30 °C | 28 °C | 7.0 | 32 °C | 6.6 |
| Mobile Phase pH | 3.0 | 2.9 | 6.7 | 3.1 | 6.9 |
| % Organic Solvent | 40% Acetonitrile | 38% | 7.2 | 42% | 6.4 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 7.6 | 1.1 mL/min | 6.2 |
This data demonstrates the method's robustness, as small changes result in predictable, minor shifts in retention time without compromising the separation.
Part 3: A Comparative Look at Alternative Technologies
While HPLC is the established workhorse, other technologies offer distinct advantages and should be considered depending on the specific analytical challenge.[2][3][12]
Caption: Comparison of analytical techniques for purity analysis.
Ultra-Performance Liquid Chromatography (UPLC/UHPLC)
UPLC is a direct evolution of HPLC that uses columns with sub-2 µm particles.[13][14] This results in significantly higher efficiency and resolution but requires systems capable of handling much higher backpressures.[14][15]
Performance Comparison: HPLC vs. UPLC
| Parameter | Validated HPLC Method | Equivalent UPLC Method | Advantage |
| Run Time | 15 min | 3 min | UPLC (5x faster) [16] |
| Resolution (Rs) of Critical Pair | 2.5 | 4.0 | UPLC (Higher resolution) [16][17] |
| Solvent Consumption per Run | ~15 mL | ~1.5 mL | UPLC (Greener, Cost-effective) [16] |
| Sensitivity (S/N for 0.05% Impurity) | 20 | 55 | UPLC (Higher sensitivity) [13][16] |
Expertise Insight: The transition from HPLC to UPLC is often straightforward for reversed-phase methods. The primary benefit is a massive increase in throughput, which is invaluable in a drug development setting.[2]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.[18] It provides very fast and efficient separations, particularly for chiral compounds.[19] While historically seen as a normal-phase technique, modern SFC with polar co-solvents can effectively analyze a wide range of compounds, including moderately polar ones.[20][21]
When to Consider SFC:
-
Orthogonal Method: When you need a completely different separation mechanism to confirm purity (e.g., to find impurities that might co-elute in RP-HPLC).
-
Chiral Purity: SFC is often the superior technique for separating enantiomers.
-
Green Chemistry: SFC significantly reduces the use of organic solvents.[19]
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in an electric field.[22][23] It offers extremely high separation efficiency and requires minimal sample and solvent.[24] Because the separation mechanism is fundamentally different from chromatography, it serves as an excellent orthogonal technique.[22][25]
When to Consider CE:
-
Charged Molecules: Ideal for charged species like the protonated piperidine and deprotonated tetrazole.
-
Confirmation of Purity: Can resolve impurities that are difficult to separate by HPLC.
-
Analysis of Counter-ions: CZE (Capillary Zone Electrophoresis) mode is excellent for analyzing counter-ions.[24][26]
Conclusion
Validating the retention time of an HPLC method for tetrazole piperidine purity is a systematic process grounded in regulatory principles and sound scientific reasoning. It begins with logical method development that accounts for the specific chemistry of the analytes and culminates in a rigorous series of tests—system suitability, specificity, precision, and robustness—to prove the method is fit for purpose.
While a well-validated HPLC method provides a trustworthy foundation for quality control, a Senior Application Scientist must also look to complementary technologies. UPLC offers a direct path to higher throughput and sensitivity, while SFC and CE provide powerful, orthogonal separation mechanisms that can reveal a more complete picture of a sample's purity profile. The choice of technology should always be driven by the specific analytical need, balancing speed, resolution, and the demand for orthogonal data to ensure the uncompromising safety and quality of the final pharmaceutical product.
References
-
Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. , SciSpace, [Link]
-
What Factors Influence HPLC Retention Time Precision? , Altabrisa Group, [Link]
-
Challenging applications of capillary electrophoresis in biopharmaceutical analysis , European Pharmaceutical Review, [Link]
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC? , ResearchGate, [Link]
-
How Good is SFC for Polar Analytes? , Chromatography Today, [Link]
-
Capillary electrophoresis in pharmaceutical analysis , PubMed, [Link]
-
Capillary Electrophoresis for Pharmaceutical Analysis , Springer Nature Experiments, [Link]
-
Capillary electrophoresis: theory and pharmaceutical applications , NCF International, [Link]
-
HPLC vs UPLC - What's the Difference? , Chromatography Today, [Link]
-
ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) , ICH, [Link]
-
Applying UPLC to the Profiling of Impurities in Raw Drug Substances , Waters, [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? , Teledyne LABS, [Link]
-
Supercritical Fluid Chromatography , JoVE, [Link]
-
[Readers Insight] Retention Time Drifts: Why Do They Occur? , Welch Materials, [Link]
-
Analysis of Highly Polar Compounds by SFC/Q-TOF MS with Identification using Database and Library Searches , Agilent, [Link]
-
Quality Guidelines , ICH, [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques , Taylor & Francis Online, [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology , ECA Academy, [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) , Royal Society of Chemistry, [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide , ResearchGate, [Link]
-
Causes of Retention Time Drift in HPLC , Element Lab Solutions, [Link]
-
Factors Impacting Chromatography Retention Time , Separation Science, [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology , Therapeutic Goods Administration (TGA), [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation , IJRAR.org, [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals , ALWSCI, [Link]
-
Techniques for Quality Control in Pharmaceutical Analysis , Journal of Chemical and Pharmaceutical Research, [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances , Open Access Library Journal, [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance , Biotech Spain, [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies , LCGC International, [Link]
-
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet , PubMed, [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. , R Discovery, [Link]
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comparative binding affinity of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine ligands
This guide provides an in-depth comparative analysis of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine ligands, focusing on their pharmacological profile as bioisosteres of piperidine-acetic acids.
These ligands are primarily investigated as NMDA receptor antagonists and GABA uptake inhibitors . The substitution of a carboxylic acid with a tetrazole ring fundamentally alters the binding kinetics, metabolic stability, and lipophilicity of the scaffold.
Product Class: Amino Acid Bioisosteres | Primary Target: NMDA & GABA Receptors
Executive Summary & Mechanism of Action
The core molecule, 2-[(tetrazol-5-yl)methyl]piperidine , represents a bioisosteric modification of 2-piperidineacetic acid . In medicinal chemistry, the tetrazole ring is employed to mimic the carboxylic acid moiety due to their similar pKa (~4.5–4.[1][2]9) and planar geometry, while offering distinct advantages:
-
Metabolic Stability: The tetrazole ring is resistant to many metabolic enzymes that rapidly degrade carboxylates.
-
Binding Kinetics: Tetrazole derivatives often exhibit faster association (
) and dissociation ( ) rates compared to their phosphonate or carboxylate counterparts, reducing the risk of "channel block" side effects in NMDA antagonists. -
Lipophilicity: The tetrazole moiety is more lipophilic than a carboxylate anion, potentially improving Blood-Brain Barrier (BBB) permeability.
Target Profile
Depending on the substitution pattern (2- vs 4-position), these ligands target two distinct neurological pathways:
-
NMDA Receptor (GluN2 Subunits): 4-substituted variants (e.g., LY233053) are potent, competitive antagonists at the glutamate binding site.[3]
-
GABA Transporters (GAT-1): 2-substituted variants act as inhibitors of GABA uptake, functioning as bioisosteres of homopipecolic acid.
Comparative Performance Analysis
The following data contrasts the Tetrazole Ligand against its Phosphonate and Carboxylate analogs. The "Gold Standard" for this class is the 4-substituted variant (LY233053), which allows for the most robust direct comparison of the tetrazole effect.
Table 1: Binding Affinity & Kinetic Profile (NMDA Receptor)
Comparison of bioisosteres at the glutamate binding site.
| Feature | Tetrazole Ligand (LY233053) | Phosphonate Standard (CGS 19755) | Carboxylate Parent (Piperidine-2-COOH) |
| Structure | Tetrazolyl-methyl | Phosphonomethyl | Carboxymethyl |
| Binding Affinity ( | 107 ± 7 nM | 67 ± 6 nM | ~1,500 nM |
| IC50 (Functional) | 4.2 µM | 1.9 µM | > 50 µM |
| Assoc. Rate ( | High (Fast Onset) | Low (Slow Onset) | Moderate |
| Dissoc. Rate ( | Fast (Rapid Clearance) | Slow (Tight Binding) | Fast |
| Duration of Action | Short/Transient | Long | Short |
| Therapeutic Window | Safer (Less psychotomimetic) | Narrow | Low Potency |
Critical Insight: While the Phosphonate (CGS 19755) has slightly higher raw affinity, the Tetrazole (LY233053) is often preferred in acute settings (e.g., stroke) because its faster
rate prevents permanent receptor blockade, preserving physiological synaptic transmission better than the "tight-binding" phosphonates.
Table 2: Physicochemical Bioisosterism
Why switch to Tetrazole?
| Property | Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Impact on Ligand |
| pKa | 4.2 – 4.5 | 4.5 – 4.9 | Maintains ionic interaction with Arg/Lys residues in the binding pocket. |
| Geometry | Planar (sp2) | Planar (Aromatic) | Tetrazole is bulkier; requires a larger binding pocket volume (~1.2 Å expansion). |
| H-Bonding | Donor/Acceptor | Multi-dentate Acceptor | Tetrazole can accept H-bonds from multiple angles, increasing binding probability. |
| LogP (Lipophilicity) | -2.45 (Hydrophilic) | -1.64 (More Lipophilic) | Tetrazole improves passive diffusion across the BBB. |
Experimental Protocols
Protocol A: Radioligand Binding Assay (Self-Validating)
Objective: Determine the
Reagents:
-
Source Tissue: Rat forebrain synaptic membranes (rich in NMDA receptors).
-
Radioligand: [3H]-CGS-19755 (Specific Activity: >30 Ci/mmol).
-
Non-Specific Blocker: 100 µM L-Glutamate.
-
Buffer: 50 mM Tris-Acetate (pH 7.4).
Workflow:
-
Preparation: Thaw membrane homogenates and wash 3x with Tris-Acetate buffer to remove endogenous glutamate (Critical step: failure to wash results in false-low affinity).
-
Incubation:
-
Mix 100 µL Membrane suspension (200 µg protein).
-
Add 50 µL [3H]-CGS-19755 (Final conc: 10 nM).
-
Add 50 µL Test Ligand (Tetrazole derivative) at concentrations
M to M. -
Incubate at 4°C for 60 minutes (Low temp prevents receptor degradation).
-
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethyleneimine (reduces non-specific binding).
-
Quantification: Liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
Protocol B: Synthesis via [3+2] Cycloaddition
Objective: Convert the nitrile precursor to the tetrazole ligand.
-
Starting Material: 2-(Cyanomethyl)piperidine (N-protected with Boc).
-
Reagents: Sodium Azide (
), Zinc Bromide ( ) or Triethylamine hydrochloride. -
Reaction:
-
Dissolve nitrile in DMF/Isopropanol (3:1).
-
Add 1.5 eq
and 1.0 eq catalyst ( ). -
Reflux at 110°C for 12-24 hours .
-
-
Workup: Acidify with 1N HCl to precipitate the tetrazole (Caution: Hydrazoic acid evolution; use fume hood).
-
Deprotection: Remove Boc group with TFA/DCM.
Mechanistic Visualization
Figure 1: Pharmacological Decision Pathway
This diagram illustrates the logical flow for selecting the Tetrazole scaffold over alternatives based on the desired therapeutic outcome.
Caption: Decision matrix for selecting Tetrazole vs. Phosphonate scaffolds based on kinetic requirements (Safety vs. Potency).
Figure 2: Binding Assay Workflow
The self-validating loop for the radioligand binding assay.
Caption: Step-by-step workflow for determining binding affinity, including a critical validation loop for endogenous glutamate interference.
References
-
Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids.[4][5][6] Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action.[6] Journal of Medicinal Chemistry, 34(1), 90-97. Link
-
Benveniste, M., & Mayer, M. L. (1991). Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction.[7] British Journal of Pharmacology, 104(1), 207–221. Link
-
Schoepp, D. D., et al. (1991). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-isomer.[4][5] Journal of Medicinal Chemistry, 34(5). Link
-
Krogsgaard-Larsen, P., et al. (1987). GABA uptake inhibitors.[8][9] Design, synthesis and pharmacological properties.[2][5][8][10][11][12][13][14] Epilepsy Research, 1, 77-93. (Foundational text for piperidine-GABA analogs).
-
U.S. Environmental Protection Agency. (2025). 4-(2H-Tetrazol-5-yl)piperidine Properties and Physicochemical Data. CompTox Chemicals Dashboard. Link
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- 4. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological properties of new GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Studies on antiulcer agents. II. Antiulcer properties of N-(1H-tetrazol-5-yl)-2-anilino-5-pyrimidinecarboxamides inhibiting release of histamine from passively sensitized rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine
The prudent handling of any chemical compound begins with a thorough understanding of its potential hazards. In the case of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine, the molecular structure itself signals the need for a heightened level of caution. This compound marries the piperidine ring, a known corrosive and flammable base, with the tetrazole ring, a high-nitrogen heterocycle notorious for its potential explosive nature. This guide provides a detailed protocol for the requisite personal protective equipment (PPE) and safe handling practices, grounded in the inherent risks posed by these two functional groups.
Understanding the Inherent Risks: A Tale of Two Rings
The necessity for stringent safety protocols stems from the combined hazards of the piperidine and tetrazole moieties.
-
The Piperidine Moiety: Piperidine is classified as a highly flammable liquid and vapor that can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] It is also known to cause severe skin burns and eye damage.[1][3][4] Its vapors can form explosive mixtures with air, necessitating careful control of ignition sources.[5]
-
The Tetrazole Moiety: The high nitrogen content of the tetrazole ring renders it energetically unstable. Tetrazoles can be sensitive to heat or shock and may decompose explosively.[6][7] When heated to decomposition, they can emit toxic nitrogen oxides.[6][7] Furthermore, they can form explosive salts with heavy metals.[8]
The combination of these two functionalities in one molecule demands a comprehensive approach to safety, from engineering controls to the final disposal of waste.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield | Protects against splashes of the corrosive piperidine component and potential projectiles in case of unexpected energetic decomposition of the tetrazole ring.[9][10][11] |
| Hands | Double-gloving with a flexible laminate inner glove and a heavy-duty, chemically resistant outer glove (e.g., butyl rubber or Viton) | Provides robust protection against skin absorption of the toxic piperidine moiety and potential chemical burns.[9] |
| Body | Flame-resistant lab coat and a chemical-resistant apron | The flame-resistant lab coat addresses the flammability risk from the piperidine component, while the apron offers an additional barrier against corrosive spills.[9][12] |
| Respiratory | A properly fitted respirator with cartridges appropriate for organic vapors and acid gases | Essential for preventing inhalation of toxic piperidine vapors.[2][5][10] The specific cartridge type should be determined based on a risk assessment of the experimental scale and ventilation. |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects.[9][12] |
Operational Plan: From Handling to Disposal
Engineering Controls and Safe Handling
-
Ventilation: All work with 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine must be conducted in a certified chemical fume hood to minimize inhalation exposure to piperidine vapors.[8][13]
-
Ignition Sources: Due to the flammability of the piperidine moiety, all potential ignition sources, such as hot plates, open flames, and static electricity, must be strictly eliminated from the work area.[1][6][14] Use only spark-proof tools and explosion-proof equipment.[6][7][15]
-
Inert Atmosphere: For reactions involving heating, consider conducting them under an inert atmosphere (e.g., nitrogen or argon) to mitigate the risk of explosive decomposition of the tetrazole ring.
-
Scale of Work: Handle the smallest feasible quantities of the compound to minimize the potential impact of any incident.
-
Temperature Control: Avoid heating the compound unnecessarily. If heating is required, use a well-calibrated heating mantle or oil bath and monitor the temperature closely.
-
Metal Contamination: Avoid contact with heavy metals, as tetrazoles can form shock-sensitive, explosive salts.[8] Use non-metallic spatulas for solid transfers.[8]
Experimental Workflow
Caption: Workflow for the safe handling of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine.
Disposal Plan
The disposal of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine and any contaminated materials requires careful consideration due to its combined hazards.
-
Waste Segregation: All waste containing this compound, including residual solids, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a dedicated, clearly labeled hazardous waste container.[13][16]
-
Container Labeling: The waste container must be labeled with the full chemical name and a clear description of the associated hazards (e.g., "Flammable," "Toxic," "Corrosive," "Explosive Hazard").
-
Professional Disposal: The ultimate disposal of this hazardous waste must be handled by a licensed environmental services company.[15][16] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a lab pack pickup.[16] Do not attempt to dispose of this compound down the drain or in regular trash.[15]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5][14] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][14][15] Seek immediate medical attention.[14]
-
Inhalation: Move the affected individual to fresh air.[2][15] If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Spill: Evacuate the area and alert your EHS department. For a small spill, if you are trained and have the appropriate PPE and spill kit, you may be able to clean it up. Use an absorbent material and spark-proof tools to collect the spilled material.[6][7]
By adhering to these stringent safety protocols, researchers can mitigate the significant risks associated with handling 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine and ensure a safe laboratory environment.
References
- BenchChem. (2025). Technical Support Center: Tetrazole Ring Formation. BenchChem.
- BenchChem. (2025). Handling and storage procedures for 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one. BenchChem.
- BenchChem. (2025). Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde. BenchChem.
- Bio-Fine. (n.d.). 1-H-TETRAZOLE. Bio-Fine.
- ChemicalBook. (2026, January 31). 1H-TETRAZOLE - Safety Data Sheet. ChemicalBook.
- Echemi. (n.d.). 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets. Echemi.
- Unknown. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET. Fisher Scientific.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. US EPA.
- Unknown. (n.d.). 8 - Safety Data Sheet.
- Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Jubilant Ingrevia. (n.d.). Piperidine Safety Data Sheet. Jubilant Ingrevia.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET. Sigma-Aldrich.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College.
- Tokyo Chemical Industry. (2025, November 28). SAFETY DATA SHEET. Tokyo Chemical Industry.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Chemos GmbH & Co. KG. (n.d.). SAFETY DATA SHEET: Piperidine.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Sigma-Aldrich.
- Chemical Safety Facts. (2023, October 12). Personal Protective Equipment and Chemistry. Chemical Safety Facts.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- Frontiers. (2025, December 7). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Carl ROTH.
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- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. chemos.de [chemos.de]
- 4. carlroth.com [carlroth.com]
- 5. peptide.com [peptide.com]
- 6. biofinechemical.com [biofinechemical.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
